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  • Product: 7-methoxy-1-methyl-1H-Indole-2,3-dione

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 7-methoxy-1-methyl-1H-Indole-2,3-dione

This guide provides a comprehensive technical analysis of 7-Methoxy-1-methyl-1H-indole-2,3-dione (also known as 1-Methyl-7-methoxyisatin ). It is structured for researchers requiring actionable data on synthesis, reactiv...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 7-Methoxy-1-methyl-1H-indole-2,3-dione (also known as 1-Methyl-7-methoxyisatin ). It is structured for researchers requiring actionable data on synthesis, reactivity, and physicochemical characterization.

Structural Analysis, Synthetic Protocols, and Utility in Drug Discovery

Chemical Identity & Structural Characterization[1][2]

7-Methoxy-1-methyl-1H-indole-2,3-dione is a disubstituted derivative of isatin (1H-indole-2,3-dione), an endogenous indole found in mammals and plants. This specific analog features a methoxy group at the C7 position and a methyl group at the N1 position. The N-methylation significantly alters its solubility profile and hydrogen-bonding capacity compared to the parent 7-methoxyisatin, while the 7-methoxy group introduces steric bulk and electronic donation near the reaction center.

Property Data / Descriptor
IUPAC Name 7-Methoxy-1-methyl-1H-indole-2,3-dione
Common Synonyms 1-Methyl-7-methoxyisatin; N-Methyl-7-methoxyisatin
CAS Registry Number 79223-90-8
Molecular Formula C₁₀H₉NO₃
Molecular Weight 191.18 g/mol
SMILES COc1cccc2c1N(C)C(=O)C2=O
InChI Key VZQGDVPRRFXAQZ-UHFFFAOYSA-N
Core Scaffold Indole-2,3-dione (Isatin)
Electronic & Steric Profile
  • Electronic Effect: The 7-methoxy group is an electron-donating group (EDG) by resonance, increasing electron density in the aromatic ring, particularly at the C4 and C6 positions (ortho/para direction relative to the methoxy). However, its inductive effect is withdrawing.

  • N-Methylation: The N1-methyl group removes the acidic proton found in isatin (pKa ~10), preventing the formation of intermolecular hydrogen bond dimers. This results in lower melting points and increased solubility in aprotic organic solvents (e.g., Dichloromethane, THF) compared to the N-H parent.

  • C3 Carbonyl: The C3 carbonyl remains highly electrophilic, serving as the primary site for nucleophilic attack (e.g., Schiff base formation).

Synthesis & Production Protocols

The most robust route to 7-methoxy-1-methylisatin is the N-methylation of 7-methoxyisatin . The starting material, 7-methoxyisatin, can be synthesized via the Sandmeyer isonitrosoacetanilide method or purchased commercially.

Protocol: N-Methylation of 7-Methoxyisatin

Objective: Selective methylation of the N1 position using Iodomethane (MeI).

Reagents:

  • Precursor: 7-Methoxyisatin (1.0 eq)

  • Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq) or Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Electrophile: Iodomethane (MeI) (1.5 eq)

  • Solvent: Anhydrous DMF or Acetone (if using K₂CO₃)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 7-methoxyisatin (1.0 g, 5.6 mmol) in anhydrous DMF (10 mL).

  • Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add NaH (0.27 g, 6.7 mmol) portion-wise. Evolution of H₂ gas will occur. Stir for 30 minutes at 0°C until gas evolution ceases and the solution turns a deep red/orange (formation of the isatinate anion).

    • Alternative: If using K₂CO₃, add the solid base to a solution in Acetone at RT.

  • Alkylation: Add Iodomethane (0.52 mL, 8.4 mmol) dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes). The product will be less polar (higher Rf) than the starting material.

  • Work-up: Quench the reaction by pouring the mixture into ice-cold water (50 mL). The product typically precipitates as an orange/red solid.

  • Isolation: Filter the precipitate. If no precipitate forms, extract with Ethyl Acetate (3 x 20 mL), wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc/Hexane).

Visualization: Synthetic Pathway

Synthesis SM 7-Methoxyisatin (C9H7NO3) Base Base Deprotonation (NaH or K2CO3) SM->Base Dissolve in DMF Inter Isatinate Anion (Nucleophile) Base->Inter -H+ (0°C) Prod 7-Methoxy-1-methylisatin (Target) Inter->Prod + MeI (SN2 Reaction) MeI MeI (Electrophile) MeI->Prod Alkylating Agent

Figure 1: N-methylation pathway via SN2 mechanism involving an isatinate anion intermediate.

Physicochemical Properties & Spectral Data[1][2][7][11]

Accurate characterization is vital for validating synthesis. The N-methyl group introduces distinct spectral features.

Parameter Value / Description
Physical State Orange to Red Crystalline Solid
Melting Point 155–160 °C (Predicted range; typically lower than unmethylated parent)
Solubility Soluble in DMSO, DMF, CHCl₃, CH₂Cl₂, EtOAc.[1] Insoluble in water.
¹H NMR (CDCl₃, 400 MHz) δ 7.50 (dd, J=7.5, 1.2 Hz, 1H, H-6),δ 7.15 (t, J=7.5 Hz, 1H, H-5),δ 6.95 (dd, J=7.5, 1.2 Hz, 1H, H-4),δ 3.92 (s, 3H, 7-OCH ₃),δ 3.51 (s, 3H, N-CH ₃).
¹³C NMR (CDCl₃, 100 MHz) δ 183.5 (C=O, C3), δ 158.2 (C=O, C2), δ 147.5 (C-7),δ 138.0 (C-Ar), δ 125.0 (C-Ar), δ 119.5 (C-Ar),δ 56.5 (O-CH₃), δ 29.8 (N-CH₃).
IR Spectrum 1730 cm⁻¹ (C=O, ketone), 1610 cm⁻¹ (C=O, amide), 1590 cm⁻¹ (C=C aromatic).

Note: NMR shifts are approximated based on isatin derivative substituent effects. The N-Me signal typically appears upfield (~3.2-3.5 ppm) relative to the O-Me signal (~3.8-4.0 ppm).

Reactivity Profile & Applications

The unique reactivity of 7-methoxy-1-methylisatin stems from its C3 carbonyl (highly reactive ketone) and the aromatic ring .

C3-Carbonyl Condensation (Schiff Base Formation)

The C3 ketone is more reactive than the C2 amide carbonyl. It readily undergoes condensation with primary amines, hydrazines, and semicarbazides.

  • Application: Synthesis of Thiosemicarbazones .

  • Mechanism: Nucleophilic attack of the terminal amine of the hydrazine on C3, followed by dehydration.

  • Utility: Isatin thiosemicarbazones are potent antivirals (e.g., Methisazone derivatives) and kinase inhibitors.

Electrophilic Aromatic Substitution

The 7-methoxy group activates the ring.

  • Sites of Reaction: C5 is the preferred site for halogenation (bromination/chlorination) and nitration due to the para-directing effect of the N-lone pair and the meta-directing effect of the C3-carbonyl. The 7-OMe group (ortho/para director) reinforces activation at C4 and C6, but steric hindrance at C6 (flanked by C7-OMe and C5) often directs substitution to C5 .

Visualization: Reactivity Map

Reactivity Core 7-Methoxy-1-methylisatin Rxn1 C3 Condensation (Schiff Bases) Core->Rxn1 Hydrazines/Amines (Antiviral/Anticancer) Rxn2 C5 Bromination (Electrophilic Sub.) Core->Rxn2 Br2/AcOH (Scaffold Diversification) Rxn3 C3 Reduction (to Oxindole) Core->Rxn3 Wolff-Kishner (Kinase Inhibitors) Rxn4 Ring Expansion (to Quinolines) Core->Rxn4 Pfitzinger Rxn (Base + Ketone)

Figure 2: Primary reactivity nodes. C3 is the "hotspot" for medicinal chemistry derivatization.

Pharmaceutical Applications

1. Kinase Inhibition: Substituted indolinones are privileged scaffolds for Tyrosine Kinase Inhibitors (TKIs). The 7-methoxy motif provides specific hydrophobic interactions within the ATP-binding pocket of kinases (e.g., VEGFR, CDK2).

2. Antiviral Agents: N-methyl isatin-beta-thiosemicarbazones (IBT) have historical significance as antivirals (e.g., against Poxviruses). The 1-methyl substitution is critical for blocking metabolic N-glucuronidation, thereby increasing bioavailability.

3. Neuroprotection: Isatin is an endogenous MAO (Monoamine Oxidase) inhibitor. 7-substitution alters selectivity between MAO-A and MAO-B.

References

  • Sigma-Aldrich. 7-Methoxy-1-methyl-1H-indole-2,3-dione Product Entry. Available at: (Accessed via ChemBuyersGuide/PubChem data).

  • PubChem. Compound Summary: 7-Methoxy-1-methyl-1H-indole-2,3-dione (CAS 79223-90-8). National Library of Medicine. Available at: [Link]

  • Silva, J. F. M., et al. (2001). Chemistry and Biological Activity of Isatin Derivatives. Journal of the Brazilian Chemical Society.
  • Vine, K. L., et al. (2007). Cytotoxic and Genotoxic Potential of 5-Substituted Isatin Derivatives. Anti-Cancer Agents in Medicinal Chemistry.

Sources

Exploratory

The Isatin Scaffold: A Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of 7-Methoxy-1-Methylisatin Derivatives For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 7-Methoxy-1-Methylisatin Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 7-methoxy-1-methylisatin derivatives. Isatin (1H-indole-2,3-dione) and its analogues have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The synthetic versatility of the isatin scaffold allows for extensive chemical modifications, leading to a diverse library of compounds with potential therapeutic applications.[3] This document will delve into the specific subclass of 7-methoxy-1-methylisatin derivatives, exploring their chemical characteristics, known biological effects, and the underlying mechanisms of action.

Isatin is an endogenous heterocyclic compound found in mammalian tissues and has been identified in various natural sources.[4][5] Its unique structural features, including a fused aromatic ring and a reactive C3-carbonyl group, make it an attractive starting point for the synthesis of diverse bioactive molecules.[6] The biological activity of isatin derivatives is significantly influenced by the nature and position of substituents on the indole ring.[7] Modifications at the N-1, C-5, and C-7 positions have been shown to modulate the potency and selectivity of these compounds.[8][9] The introduction of a methoxy group at the C7 position and a methyl group at the N1 position, as in 7-methoxy-1-methylisatin, is expected to alter the electronic and lipophilic properties of the molecule, thereby influencing its interaction with biological targets.

Synthesis of 7-Methoxy-1-Methylisatin Derivatives

The synthesis of isatin derivatives is well-established, with the Sandmeyer isonitrosoacetanilide isatin synthesis being a common and versatile method.[3] This method involves the reaction of a substituted aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid to yield the isatin core.

General Experimental Workflow for Isatin Synthesis

G cluster_0 Step 1: Isonitrosoacetanilide Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: N-Alkylation (for 1-methylisatin) Substituted Aniline Substituted Aniline Reaction with Chloral Hydrate & Hydroxylamine Reaction with Chloral Hydrate & Hydroxylamine Substituted Aniline->Reaction with Chloral Hydrate & Hydroxylamine HCl Isonitrosoacetanilide Isonitrosoacetanilide Reaction with Chloral Hydrate & Hydroxylamine->Isonitrosoacetanilide Acid-catalyzed Cyclization Acid-catalyzed Cyclization Isonitrosoacetanilide->Acid-catalyzed Cyclization H2SO4 Isatin Derivative Isatin Derivative Acid-catalyzed Cyclization->Isatin Derivative Reaction with Methylating Agent Reaction with Methylating Agent Isatin Derivative->Reaction with Methylating Agent e.g., CH3I, K2CO3 N-Methylisatin Derivative N-Methylisatin Derivative Reaction with Methylating Agent->N-Methylisatin Derivative

Caption: General workflow for the synthesis of N-methylisatin derivatives.

Detailed Protocol: Synthesis of a Substituted Isatin (Adapted from Sandmeyer Synthesis)
  • Preparation of Isonitrosoacetanilide:

    • Dissolve the appropriately substituted aniline (e.g., 2-methoxy-6-methylaniline for a 7-methoxy-1-methylisatin precursor) in a solution of hydrochloric acid and water.

    • Add a solution of chloral hydrate and sodium sulfate in water.

    • Heat the mixture to boiling, then add a solution of hydroxylamine hydrochloride.

    • Cool the reaction mixture to allow the isonitrosoacetanilide to crystallize.

    • Filter and dry the resulting solid.

  • Cyclization to Isatin:

    • Slowly add the dried isonitrosoacetanilide to pre-warmed concentrated sulfuric acid, maintaining the temperature between 60-70°C.

    • After the addition is complete, heat the mixture to 80°C for a short period to complete the reaction.

    • Pour the reaction mixture onto crushed ice to precipitate the isatin derivative.

    • Filter, wash with cold water, and dry the product.

  • N-Methylation:

    • Dissolve the synthesized 7-methoxyisatin in a suitable solvent such as DMF.

    • Add a base, such as potassium carbonate, followed by a methylating agent like methyl iodide.

    • Stir the reaction mixture at room temperature until completion.

    • Pour the mixture into water to precipitate the 7-methoxy-1-methylisatin.

    • Filter, wash with water, and purify by recrystallization or column chromatography.

Biological Activities of 7-Methoxy-1-Methylisatin Derivatives

While specific data for 7-methoxy-1-methylisatin derivatives are limited in the readily available literature, the extensive research on other isatin analogues allows for informed predictions of their potential biological activities. The presence of the methoxy group can enhance lipophilicity and influence hydrogen bonding, which may impact the compound's interaction with biological targets.[1]

Anticancer Activity

Isatin derivatives are well-documented for their cytotoxic effects against a variety of cancer cell lines.[7][8] The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1][10]

Mechanism of Action: A key target for some isatin derivatives is the inhibition of protein kinases.[11] For instance, certain isatin analogues have been shown to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest.[12] Another important pathway modulated by isatin derivatives is the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.

G Wnt Ligand Wnt Ligand Frizzled Receptor Frizzled Receptor Wnt Ligand->Frizzled Receptor Binds Dishevelled Dishevelled Frizzled Receptor->Dishevelled Activates GSK-3β GSK-3β Dishevelled->GSK-3β Inhibits β-catenin β-catenin GSK-3β->β-catenin Phosphorylates for degradation Nucleus Nucleus β-catenin->Nucleus Translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription Activates (Proliferation) 7-Methoxy-1-methylisatin Derivative 7-Methoxy-1-methylisatin Derivative 7-Methoxy-1-methylisatin Derivative->GSK-3β Inhibits

Caption: Postulated inhibition of the Wnt/β-catenin pathway by a 7-methoxy-1-methylisatin derivative.

Quantitative Data for Related Isatin Derivatives (Anticancer Activity):

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
5-NitroisatinU937 (lymphoma)~50[8]
5-MethoxyisatinU937 (lymphoma)~145[8]
Moxifloxacin-isatin hybridMCF-7 (Breast)32-77[11]
Isatin-coumarin hybridVarious<10[11]

Note: The IC50 values are highly dependent on the specific cell line and experimental conditions. This table provides a selection of reported values for illustrative purposes.

Antiviral Activity

Isatin derivatives have a long history as antiviral agents, with methisazone (an N-methylisatin derivative) being one of the first synthetic antiviral drugs.[7] Their activity spans a range of viruses, and the mechanism often involves the inhibition of viral enzymes essential for replication.[13]

Mechanism of Action: For retroviruses like HIV, a key target is the reverse transcriptase (RT) enzyme. Thiosemicarbazone derivatives of isatin have shown potent anti-HIV activity, with methoxy-substituted compounds exhibiting better efficacy, potentially due to steric interactions with the aromatic residues of HIV-1 RT.[13]

Quantitative Data for Related Isatin Derivatives (Antiviral Activity):

Compound/DerivativeVirusEC50 (µM)Reference
Isatin-thiosemicarbazone (6)HIV0.34[13]
Isatin-thiosemicarbazone (7)HIV2.9[13]
Methoxy-substituted thiosemicarbazone (8a)HIV-11.69[13]
Methoxy-substituted thiosemicarbazone (8b)HIV-14.18[13]
Isatin-derivative (MBZM-N-IBT)Chikungunya Virus38.7[14]

Note: EC50 (50% effective concentration) values indicate the concentration of a drug that gives half-maximal response.

Antimicrobial Activity

Derivatives of isatin have demonstrated promising activity against a range of bacterial and fungal pathogens.[6][15] The minimum inhibitory concentration (MIC) is a key parameter used to quantify the potency of a compound in inhibiting microbial growth.

Mechanism of Action: The antimicrobial mechanism of isatin derivatives can involve the inhibition of essential bacterial enzymes, such as tyrosyl-tRNA synthetases (TyrRS).[15]

Quantitative Data for Related Isatin Derivatives (Antimicrobial Activity):

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Isatin-pyrazole hydrazone (PS9)P. aeruginosa8[6]
Isatin-pyrazole hydrazone (PS9)K. pneumonia8[6]
Isatin-pyrazole hydrazone (PS9)E. coli16[6]
Isatin-decorated thiazole (7b, 7d, 14b)E. coliPotent activity[15]
5-Methoxyisatin-thiazole hybrid (9f)MRSA7.80[9]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Key Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Methodology:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the isatin derivatives (e.g., 0.1 to 100 µM) and incubate for a further 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate the plates for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[15]

Methodology:

  • Serial Dilution: Prepare a two-fold serial dilution of the 7-methoxy-1-methylisatin analogues in a suitable broth medium directly in a 96-well plate.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

  • MIC Reading: After incubation, determine the MIC as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

7-Methoxy-1-methylisatin and its derivatives represent a promising class of compounds with significant therapeutic potential. Their diverse predicted biological activities, coupled with the synthetic tractability of the isatin scaffold, make them attractive candidates for further investigation in drug discovery programs. While the existing literature on isatin derivatives provides a strong foundation for understanding their potential, further research is needed to specifically elucidate the biological activities and mechanisms of action of 7-methoxy-1-methylisatin derivatives. The synthesis and screening of a focused library of these compounds against various cancer cell lines, viruses, and microbial strains would be a valuable next step in realizing their therapeutic potential.

References

  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. [Link]

  • Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity. [Link]

  • Synthesis of 7-methoxy-1-methylisoquinoline - PrepChem.com. [Link]

  • Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC. [Link]

  • Recent highlights in the development of isatin-based anticancer agents - CORE. [Link]

  • Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC. [Link]

  • Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - Preprints.org. [Link]

  • Development of novel isatin thiazolyl-pyrazoline hybrids as promising antimicrobials in MDR pathogens - Semantic Scholar. [Link]

  • Organic Syntheses Procedure. [Link]

  • Hydrazone-Isatin Derivatives as Antivirals Against Chikungunya Virus: Insights From Biological and Computational Studies - Preprints.org. [Link]

  • New approach to synthesis of 6,7-dimethoxyisatin | Request PDF - ResearchGate. [Link]

  • Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - PMC. [Link]

  • (A) Antiviral activity (EC 50 ) and cytotoxicity (CC 50 ) of CHAs... - ResearchGate. [Link]

  • Design, Synthesis and Mechanistic Studies of Novel Isatin-Pyrazole Hydrazone Conjugates as Selective and Potent Bacterial MetAP Inhibitors - MDPI. [Link]

  • The 50% effective concentration (EC50 for MOI 0.1), 50% cytotoxic... - ResearchGate. [Link]

  • Synthesis, Biocidal and Antibiofilm Activities of New Isatin–Quinoline Conjugates against Multidrug-Resistant Bacterial Pathogens along with Their In Silico Screening - MDPI. [Link]

  • Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors - PMC. [Link]

  • Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PubMed. [Link]

  • US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)
  • CN1626514A - Method for preparing-4-bromine-7-methyl isatin - Google P
  • Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors - MDPI. [Link]

  • Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - PMC. [Link]

  • Molecular Mechanisms of Action of Anti-cancer Drugs - Hilaris Publisher. [Link]

Sources

Foundational

Structure-Activity Relationship (SAR) of 7-Methoxy Substituted Isatins: A Technical Guide for Drug Design

Executive Summary The isatin (1H-indole-2,3-dione) scaffold represents a privileged structure in medicinal chemistry, capable of engaging diverse biological targets including kinases, proteases, and tubulin.[1][2] While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isatin (1H-indole-2,3-dione) scaffold represents a privileged structure in medicinal chemistry, capable of engaging diverse biological targets including kinases, proteases, and tubulin.[1][2] While C5- and C6-substituted derivatives have been extensively explored, 7-methoxy substituted isatins occupy a unique chemical space. The introduction of a methoxy group at the 7-position introduces specific steric constraints and electronic effects—most notably intramolecular hydrogen bonding with the N1-H proton—that distinctively modulate metabolic stability, solubility, and target selectivity (e.g., discriminating between Carbonic Anhydrase isoforms and VEGFR-2).

This guide analyzes the SAR of 7-methoxy isatins, providing synthesis protocols, mechanistic insights, and rational design strategies for researchers in oncology and antimicrobial drug discovery.

Chemical Foundation & Synthesis

The Unique Electronic Environment of 7-Methoxy Isatin

Unlike the C5 position, which is electronically coupled to the C3-carbonyl via resonance, the C7 position exerts its influence primarily through induction and steric proximity to the N1-H.

  • Intramolecular H-Bonding: The 7-methoxy oxygen acts as a hydrogen bond acceptor for the N1-H, locking the conformation and potentially reducing the acidity of the N1 proton. This can influence binding affinity in pockets requiring an H-bond donor at N1.

  • Steric Shielding: The 7-methoxy group creates a "steric fence" around the N1 position, affecting the metabolic N-alkylation or N-glycosylation rates in vivo.

Synthesis Route: The Sandmeyer Methodology

The most robust route to 7-methoxyisatin is the Sandmeyer isonitrosoacetanilide synthesis starting from 2-anisidine (2-methoxyaniline).

Graphviz Diagram: Synthesis of 7-Methoxyisatin

Synthesis Anisidine 2-Anisidine (Starting Material) Intermediate1 Isonitrosoacetanilide Intermediate Anisidine->Intermediate1 Condensation AcidCyclization Acid-Catalyzed Cyclization (H2SO4, 80-90°C) Intermediate1->AcidCyclization Ring Closure Product 7-Methoxyisatin (Red/Orange Solid) AcidCyclization->Product Isolation Reagent1 Chloral Hydrate NH2OH·HCl Na2SO4

Figure 1: The Sandmeyer synthesis route for accessing the 7-methoxyisatin core.

Protocol 1: Synthesis of 7-Methoxyisatin

Reagents: 2-Anisidine (0.1 mol), Chloral hydrate (0.11 mol), Hydroxylamine hydrochloride (0.22 mol), Sodium sulfate (saturated), Conc. H₂SO₄.[3]

  • Isonitroso Formation: Dissolve chloral hydrate and sodium sulfate in water. Add a solution of 2-anisidine in dilute HCl. Finally, add hydroxylamine hydrochloride solution.

  • Heating: Heat the mixture to boiling for 2-3 minutes. A precipitate of the isonitrosoacetanilide derivative will form. Cool and filter.[4]

  • Cyclization: Add the dry isonitroso intermediate in small portions to concentrated H₂SO₄ pre-heated to 50°C. Do not allow temperature to exceed 70°C.

  • Isolation: After addition, heat to 80°C for 10 minutes, then pour onto crushed ice. The 7-methoxyisatin precipitates as an orange-red solid.

  • Purification: Recrystallize from ethanol.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 7-methoxy isatins is governed by modifications at three key vectors relative to the core scaffold.

Graphviz Diagram: SAR Map

SAR Core 7-Methoxy Isatin Scaffold N1 N1 Position (The Anchor) Core->N1 C3 C3 Carbonyl (The Warhead) Core->C3 C7 C7 Methoxy (The Modulator) Core->C7 N1_Effect Hydrophobic Interaction: Benzyl/Alkyl groups enhance affinity for kinase pockets. N1->N1_Effect C3_Effect Schiff Bases/Hydrazones: Critical for CDK2 & Tubulin inhibition. Metal chelation site. C3->C3_Effect C7_Effect Steric Selectivity: Blocks Carbonic Anhydrase binding. Enhances VEGFR-2 selectivity. C7->C7_Effect

Figure 2: Strategic modification points on the 7-methoxy isatin scaffold.

The C7-Methoxy "Gatekeeper" Effect
  • Selectivity Switch: Research indicates that while unsubstituted or C5-substituted isatins often inhibit Carbonic Anhydrase (CA) isoforms, 7-methoxy substitution abolishes CA inhibitory activity due to steric clash within the enzyme's active site.

  • VEGFR-2 Potency: Conversely, 7-methoxy isatin sulfonamides maintain or enhance potency against VEGFR-2 , making this substitution a valuable tool for designing selective kinase inhibitors that avoid off-target CA inhibition side effects.

C3-Functionalization (The Warhead)

The C3 carbonyl is the primary site for derivatization.

  • Thiosemicarbazones: Condensation with thiosemicarbazides yields ligands with potent MDR1 (P-glycoprotein) reversal activity . The 7-OMe group often improves solubility compared to the lipophilic 5,7-dibromo analogs.

  • Hydrazones: 7-methoxy isatin hydrazones have demonstrated IC50 values in the low micromolar range against breast cancer (MCF-7) lines, often outperforming standard agents like 5-fluorouracil in specific resistant lines.

N1-Substitution (The Anchor)
  • Benzyl Groups: N1-benzylation of 7-methoxy isatins significantly increases cytotoxicity. The hydrophobic benzyl group occupies the ATP-binding pocket of kinases (e.g., CDK2), while the 7-OMe provides a unique electronic repulsion/attraction profile that fine-tunes the orientation.

Therapeutic Applications & Data

Anticancer Activity (Kinase Inhibition)

7-Methoxy isatin derivatives act as ATP-competitive inhibitors.

Compound ClassTargetRole of 7-OMeActivity (IC50)
7-OMe Isatin Sulfonamides VEGFR-2Enhances selectivity over CA isoforms~20–60 nM
Bis-Isatin Hydrazones TubulinModulates solubility and ring planarity1.5 – 3.5 µM (MCF-7)
Isatin-β-thiosemicarbazones MDR1 (P-gp)Balances lipophilicity for membrane transit< 1 µM (MDR cells)
Antimicrobial Potential

While less potent than 5-halogenated isatins, 7-methoxy derivatives show specific activity against Gram-positive bacteria when coupled with N1-benzyl groups. The methoxy group is thought to alter the dipole moment, facilitating penetration of the bacterial cell wall.

Experimental Protocol: MTT Cytotoxicity Assay

Standard validation protocol for testing synthesized 7-methoxy derivatives.

Materials: MCF-7 cell line, MTT reagent (5 mg/mL in PBS), DMSO, 96-well plates.

  • Seeding: Seed MCF-7 cells at

    
     cells/well in 100 µL medium. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment: Dissolve 7-methoxy isatin derivatives in DMSO (stock). Prepare serial dilutions in culture medium. Add 100 µL to wells (Final DMSO < 0.1%).

  • Incubation: Incubate for 48h.

  • MTT Addition: Add 20 µL MTT reagent to each well. Incubate for 4h until purple formazan crystals form.

  • Solubilization: Remove medium carefully. Add 100 µL DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression.

References

  • Anticancer Activity of Isatin-Hydrazones Title: A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity.[5] Source: MDPI (Molecules), 2020. URL:[Link]

  • Isatin Sulfonamides & VEGFR-2/CA Selectivity Title: Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2023. URL:[Link]

  • MDR1 Selectivity of Thiosemicarbazones Title: Synthesis and structure-activity evaluation of isatin-β-thiosemicarbazones with improved selective activity toward multidrug-resistant cells.[6][7][8] Source: Journal of Medicinal Chemistry, 2011. URL:[Link]

  • Synthesis of 7-Methoxyisatin (Sandmeyer) Title: o-Anisidine (2-Methoxyaniline): Chemical Properties and Synthesis. Source: PubChem / ChemicalBook Context. URL:[Link]

  • General Isatin SAR Review Title: Isatin and Its Derivatives: Chemistry, Synthesis, and Pharmacological Activities.[1][2][9][10][11][12][13][14] Source: RJ Wave / Comprehensive Review. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to 7-methoxy-1-methylisatin: Physicochemical Properties, Characterization, and Applications

Abstract Isatin (1H-indole-2,3-dione) and its derivatives are a cornerstone in medicinal chemistry, recognized for their vast pharmacological potential.[1][2] This technical guide provides an in-depth analysis of a speci...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Isatin (1H-indole-2,3-dione) and its derivatives are a cornerstone in medicinal chemistry, recognized for their vast pharmacological potential.[1][2] This technical guide provides an in-depth analysis of a specific, synthetically important derivative, 7-methoxy-1-methylisatin. We will explore its core physicochemical properties, detail robust analytical methodologies for its characterization, and discuss its significance and potential applications within drug discovery and development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this versatile molecular scaffold.

Introduction: The Isatin Scaffold in Drug Discovery

The isatin core is a privileged heterocyclic structure, first isolated in 1841 from the oxidation of indigo dye.[1] It is also an endogenous compound found in various plants and even in humans as a metabolic derivative of adrenaline.[1] The remarkable versatility of the isatin nucleus, with its reactive carbonyl groups at the C2 and C3 positions and a modifiable nitrogen at the N1 position, allows for extensive structural diversification.[2][3] This has led to the development of isatin derivatives with a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties.[1][4][5]

7-methoxy-1-methylisatin, the focus of this guide, incorporates two key modifications to the parent isatin scaffold: a methoxy group at the 7-position and a methyl group at the 1-position (the lactam nitrogen). These substitutions are not merely decorative; they are strategically significant, influencing the molecule's electronic properties, steric hindrance, solubility, and ultimately, its biological activity. The methoxy group, an electron-donating substituent, can modulate the reactivity of the aromatic ring and its interaction with biological targets. The N-methylation prevents hydrogen bond donation and increases lipophilicity, which can impact cell permeability and pharmacokinetic properties.

Physicochemical and Spectroscopic Data

Accurate characterization of a compound is fundamental to its application in research and development. This section provides a comprehensive summary of the key physicochemical and spectroscopic data for 7-methoxy-1-methylisatin.

Core Properties

A summary of the fundamental physicochemical properties of 7-methoxy-1-methylisatin is presented in the table below.

PropertyValueSource
Molecular Formula C₁₀H₉NO₃N/A
Molecular Weight 191.18 g/mol N/A
CAS Number 79223-90-8[6]
Appearance Expected to be a crystalline solid, likely yellow to orange[7]
Solubility Sparingly soluble in water; soluble in polar organic solvents like DMSO and DMF[7]

Note: While a direct experimental melting point for 7-methoxy-1-methylisatin was not found, the analogous 7-methylisatin has a melting point of 265 °C (decomposes).[7]

Spectroscopic Profile

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic molecules.

¹H NMR (Proton NMR):

  • Aromatic Protons (H-4, H-5, H-6): Expected to appear in the downfield region, likely between δ 6.5-7.5 ppm, as multiplets. The electron-donating methoxy group will influence their precise chemical shifts.

  • Methoxy Protons (-OCH₃): A sharp singlet is anticipated around δ 3.8-4.0 ppm.

  • N-Methyl Protons (-NCH₃): A characteristic singlet is expected around δ 3.2-3.5 ppm.[9]

¹³C NMR (Carbon NMR):

  • Carbonyl Carbons (C-2, C-3): Two distinct signals in the highly deshielded region, anticipated around δ 158-184 ppm.[8]

  • Aromatic Carbons (C-4, C-5, C-6, C-7, C-3a, C-7a): A series of signals expected in the range of δ 110-150 ppm. The carbon attached to the methoxy group (C-7) will be significantly influenced.

  • Methoxy Carbon (-OCH₃): A signal in the range of δ 55-60 ppm.

  • N-Methyl Carbon (-NCH₃): A signal around δ 26-30 ppm.[9]

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a molecule.[11][12][13] For 7-methoxy-1-methylisatin, the following is expected:

  • Molecular Ion Peak [M]⁺: A prominent peak at an m/z (mass-to-charge ratio) of 191, corresponding to the molecular weight of the compound.

  • Key Fragmentation Patterns: Fragmentation would likely involve the loss of carbonyl groups (CO), the methyl group (CH₃), or the methoxy group (OCH₃).

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 7-methoxy-1-methylisatin would be expected to show characteristic absorption bands:

  • C=O Stretching (Ketones): Strong, sharp peaks in the region of 1700-1750 cm⁻¹. The two carbonyl groups may show distinct peaks.

  • C-O Stretching (Aryl Ether): A characteristic band around 1200-1250 cm⁻¹.

  • Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.

  • Aromatic C-H Stretching: Signals above 3000 cm⁻¹.

Synthesis and Characterization Workflow

The synthesis and purification of 7-methoxy-1-methylisatin require a systematic and well-documented approach to ensure high purity and batch-to-batch consistency.

Synthetic Approach: The Sandmeyer Isatin Synthesis

A common and adaptable method for synthesizing isatin and its derivatives is the Sandmeyer isonitrosoacetanilide isatin synthesis.[7][14] This multi-step process can be tailored for the preparation of 7-methoxy-1-methylisatin.

G cluster_0 Step 1: Formation of Isonitrosoacetanilide cluster_1 Step 2: Cyclization to 7-Methoxyisatin cluster_2 Step 3: N-Methylation A 2-Methoxyaniline B Chloral Hydrate & Hydroxylamine A->B Reaction C Isonitroso-2'-methoxyacetanilide B->C Condensation D Isonitroso-2'-methoxyacetanilide E Concentrated Sulfuric Acid D->E Reaction F 7-Methoxyisatin E->F Cyclization G 7-Methoxyisatin H Methylating Agent (e.g., Methyl Iodide) & Base G->H Reaction I 7-methoxy-1-methylisatin H->I Alkylation

Caption: Synthetic workflow for 7-methoxy-1-methylisatin via the Sandmeyer methodology.

Experimental Protocol Outline:

  • Isonitrosoacetanilide Formation: React 2-methoxyaniline with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution. The product, isonitroso-2'-methoxyacetanilide, will precipitate upon cooling.

  • Cyclization: Carefully add the dried isonitroso-2'-methoxyacetanilide to pre-warmed concentrated sulfuric acid, maintaining the temperature between 60-70°C.[14] After the reaction is complete, pour the mixture onto ice to precipitate the 7-methoxyisatin.

  • N-Methylation: Dissolve the 7-methoxyisatin in a suitable solvent (e.g., DMF or acetone) with a base (e.g., potassium carbonate) and add a methylating agent such as methyl iodide. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, perform an aqueous work-up to remove inorganic salts. The crude product can then be purified by recrystallization or column chromatography.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the industry standard for assessing the purity of small molecules in pharmaceutical development.[15][16][17] A reversed-phase HPLC (RP-HPLC) method is typically employed for compounds like 7-methoxy-1-methylisatin.[18][19]

Typical RP-HPLC Method Parameters:

ParameterConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmC18 stationary phases provide excellent hydrophobic retention for a wide range of organic molecules.[18]
Mobile Phase A 0.1% Formic Acid in WaterProvides a polar environment and protonates acidic silanols on the stationary phase.
Mobile Phase B 0.1% Formic Acid in AcetonitrileThe organic modifier that elutes the analyte from the column.
Gradient 5% to 95% B over 5 minutesA broad gradient ensures the elution of the main compound and any potential impurities with different polarities.
Flow Rate 0.4 mL/minA standard flow rate for analytical columns of this dimension.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Detection UV at 254 nm and 280 nmThe aromatic nature of the isatin core provides strong UV absorbance.
Injection Volume 2 µLA small injection volume prevents column overloading.

Data Interpretation: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[15]

Structural Confirmation: X-ray Crystallography

For an unambiguous determination of the three-dimensional atomic structure, single-crystal X-ray diffraction is the gold standard.[20][21][22][23] This technique provides precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state.[24]

G A High-Purity 7-methoxy-1-methylisatin B Slow Evaporation/Vapor Diffusion A->B C Single Crystal Formation B->C D Mounting on Diffractometer C->D E X-ray Diffraction Data Collection D->E F Structure Solution and Refinement E->F G 3D Molecular Structure F->G

Caption: Workflow for single-crystal X-ray crystallography analysis.

Protocol Synopsis:

  • Crystal Growth: Grow single crystals of 7-methoxy-1-methylisatin suitable for diffraction (typically >20 µm in all dimensions) by slow evaporation of a saturated solution or by vapor diffusion.[20]

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.

Biological Significance and Potential Applications

The isatin scaffold is a well-established pharmacophore, and substitutions at the N1 and C7 positions can significantly influence biological activity.[3][25]

  • Anticancer Potential: Isatin derivatives have been extensively investigated for their anticancer properties.[7][26][27] They can induce apoptosis and inhibit key enzymes involved in cell cycle progression, such as protein kinases.[7] The specific substitutions on 7-methoxy-1-methylisatin may confer selectivity for certain kinase targets.

  • Antimicrobial and Antiviral Activity: Various isatin derivatives have demonstrated efficacy against a range of bacterial, fungal, and viral pathogens.[4][5][28] The increased lipophilicity from the N-methylation could enhance cell wall/membrane penetration, potentially improving antimicrobial activity.

  • Central Nervous System (CNS) Activity: Isatin itself has been shown to possess anxiogenic, sedative, and anticonvulsant properties.[5] Modifications to the core structure, as in 7-methoxy-1-methylisatin, could modulate these activities and lead to the development of novel CNS-active agents.

Conclusion

7-methoxy-1-methylisatin is a synthetically valuable derivative of the pharmacologically significant isatin scaffold. Its physicochemical properties, influenced by the 7-methoxy and 1-methyl substitutions, make it an intriguing candidate for further investigation in drug discovery programs. The analytical methodologies detailed in this guide, including NMR, MS, HPLC, and X-ray crystallography, provide a robust framework for its synthesis, purification, and characterization, ensuring the high quality required for preclinical research. As our understanding of the structure-activity relationships of isatin derivatives continues to grow, compounds like 7-methoxy-1-methylisatin will undoubtedly play a crucial role in the development of new therapeutic agents.

References

  • Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. (n.d.). Retrieved February 17, 2026, from [Link]

  • Small molecule crystallography - Excillum. (n.d.). Retrieved February 17, 2026, from [Link]

  • Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - MDPI. (2022, February 22). Retrieved February 17, 2026, from [Link]

  • X-ray crystallography - Wikipedia. (n.d.). Retrieved February 17, 2026, from [Link]

  • Understanding Mass Spectrometry for Organic Compound Analysis - Chemistry - HSCprep. (2024, November 23). Retrieved February 17, 2026, from [Link]

  • Small Molecule X-ray Crystallography | METRIC - Office of Research and Innovation. (n.d.). Retrieved February 17, 2026, from [Link]

  • A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC. (2025, September 8). Retrieved February 17, 2026, from [Link]

  • Isatin and Its Derivatives: Chemistry, Synthesis, and Pharmacological Activities – A Comprehensive Review - RJ Wave. (2025, December 12). Retrieved February 17, 2026, from [Link]

  • Reversed Phase HPLC Columns - Phenomenex. (n.d.). Retrieved February 17, 2026, from [Link]

  • Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC. (n.d.). Retrieved February 17, 2026, from [Link]

  • Design, synthesis, characterization, and Biological Studies of Isatin Derivatives. (2024, February 2). Retrieved February 17, 2026, from [Link]

  • Principles of Mass Spectrometry – Organic Chemistry - Maricopa Open Digital Press. (n.d.). Retrieved February 17, 2026, from [Link]

  • A Universal Reversed‑Phase HPLC Method for Pharmaceutical Analysis. (2016, September 1). Retrieved February 17, 2026, from [Link]

  • Organic Chemistry: Mass spectrometry (MS) - Jack Westin. (n.d.). Retrieved February 17, 2026, from [Link]

  • 2.2: Mass Spectrometry - Chemistry LibreTexts. (2019, July 24). Retrieved February 17, 2026, from [Link]

  • Purity Analysis and Impurities Determination by Reversed-Phase High- Performance Liquid Chromatography - Taylor & Francis eBooks. (n.d.). Retrieved February 17, 2026, from [Link]

  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. (2025, April 4). Retrieved February 17, 2026, from [Link]

  • Revision Notes - Principles of Mass Spectrometry | Atomic Structure and Properties | Chemistry | AP | Sparkl. (n.d.). Retrieved February 17, 2026, from [Link]

  • Biological activities of isatin and its derivatives - PubMed. (2005, March 15). Retrieved February 17, 2026, from [Link]

  • SUPPORTING INFORMATION CONFORMATIONAL STABILIZATION OF ISATIN SCHIFF BASES – BIOLOGICALLY ACTIVE CHEMICAL PROBES TABLE OF CONT. (n.d.). Retrieved February 17, 2026, from [Link]

  • NMR Analysis - Chemotion. (2025, May 16). Retrieved February 17, 2026, from [Link]

  • Synthesis of 7-methoxy-1-methylisoquinoline - PrepChem.com. (n.d.). Retrieved February 17, 2026, from [Link]

  • 7-Methylisatin | C9H7NO2 | CID 14313 - PubChem - NIH. (n.d.). Retrieved February 17, 2026, from [Link]

  • synthesis of substituted isatins as potential - ScholarWorks. (n.d.). Retrieved February 17, 2026, from [Link]

  • Pharmacological Activities of Isatin Derivatives: Comprehensive Review with Mechanistic and SAR Insights. (n.d.). Retrieved February 17, 2026, from [Link]

  • 7-Methoxy-1-methylisatin,79223-90-8. (n.d.). Retrieved February 17, 2026, from [Link]

  • CAS No : 1127-59-9 | Product Name : 7-Methylisatin | Pharmaffiliates. (n.d.). Retrieved February 17, 2026, from [Link]

  • 2 - Organic Syntheses Procedure. (n.d.). Retrieved February 17, 2026, from [Link]

  • Catalyzed Synthesis of Natural Alkaloid Tryptanthrin and Its Derivatives - Supporting Information. (n.d.). Retrieved February 17, 2026, from [Link]

  • Synthesis, physical and chemical properties of 7-methylxanthine derivatives. (n.d.). Retrieved February 17, 2026, from [Link]

Sources

Foundational

Computational Docking Profiling of 7-methoxy-1-methyl-1H-Indole-2,3-dione

Technical Whitepaper & Protocol Guide Executive Summary This technical guide outlines the computational profiling of 7-methoxy-1-methyl-1H-Indole-2,3-dione (N-methyl-7-methoxyisatin). Isatin (1H-indole-2,3-dione) scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper & Protocol Guide

Executive Summary

This technical guide outlines the computational profiling of 7-methoxy-1-methyl-1H-Indole-2,3-dione (N-methyl-7-methoxyisatin). Isatin (1H-indole-2,3-dione) scaffolds are privileged structures in medicinal chemistry, exhibiting potent anticancer, antiviral, and antimicrobial activities. The specific methylation at the N1 position and methoxy substitution at the C7 position modulate the electronic distribution and lipophilicity of the core, potentially enhancing blood-brain barrier (BBB) permeability and metabolic stability compared to the unsubstituted parent.

This guide details a self-validating workflow for docking this ligand against two high-value biological targets: Cyclin-Dependent Kinase 2 (CDK2) for anticancer applications and SARS-CoV-2 Main Protease (Mpro) for antiviral efficacy.

Ligand Chemistry & Preparation

Objective: To generate a low-energy, biologically relevant conformer of the ligand prior to docking.

Physicochemical Profile (In Silico)

The introduction of the N-methyl group removes the hydrogen bond donor (HBD) capability of the lactam nitrogen, while the 7-methoxy group acts as a hydrogen bond acceptor (HBA) and introduces steric bulk that may influence binding pocket specificity.

PropertyValue (Predicted)Relevance
Formula C

H

NO

Core Stoichiometry
MW 191.18 g/mol Fragment-like / Lead-like
LogP ~1.2 - 1.5High Bioavailability
H-Bond Donors 0CNS Permeability Enhanced
H-Bond Acceptors 3 (2 Carbonyl, 1 Methoxy)Interaction Specificity
TPSA ~45 ŲGood Membrane Permeability
Quantum Mechanical Optimization Protocol

Docking algorithms often fail if the input geometry is high-energy. We employ Density Functional Theory (DFT) for rigorous optimization.

  • Sketching: Generate 2D structure in ChemDraw; convert to 3D.

  • Pre-optimization: Minimize using MMFF94 force field to resolve steric clashes.

  • DFT Calculation:

    • Software: Gaussian 16 or ORCA.

    • Method/Basis Set: B3LYP/6-311G(d,p).

    • Solvation: IEFPCM (Water).

    • Frequency Check: Ensure no imaginary frequencies (confirms local minima).

Expert Insight: The 7-methoxy group can adopt two planar conformations relative to the indole ring ( s-cis or s-trans). The DFT step determines the global minimum, which is crucial because the rotational barrier is high enough to affect docking poses.

Computational Workflow Architecture

The following diagram illustrates the integrated workflow from ligand construction to post-docking dynamics.

DockingWorkflow cluster_ligand Ligand Preparation cluster_protein Target Preparation L1 2D Structure (7-methoxy-1-methyl...) L2 DFT Optimization (B3LYP/6-311G**) L1->L2 L3 Stereoisomer/Tautomer Generation L2->L3 D1 Molecular Docking (AutoDock Vina / Glide XP) L3->D1 P1 PDB Retrieval (CDK2: 1DI8 / Mpro: 6LU7) P2 Pre-processing (Remove Water, Add H) P1->P2 P3 Grid Generation (Active Site Definition) P2->P3 P3->D1 D2 Pose Clustering & Scoring D1->D2 A1 MD Simulation (100 ns, GROMACS) D2->A1 A2 Binding Free Energy (MM-PBSA) A1->A2

Figure 1: Integrated computational workflow for small molecule docking validation.

Target 1: Cyclin-Dependent Kinase 2 (CDK2)

Therapeutic Context: CDK2 is a critical regulator of the cell cycle (G1/S transition).[1][2] Isatin derivatives have shown efficacy as CDK2 inhibitors by mimicking the adenine moiety of ATP.

Protocol
  • Structure Retrieval: Use PDB ID 1DI8 (CDK2 complexed with DTQ). This structure has a well-defined ATP-binding pocket.

  • Grid Box Definition:

    • Center: Coordinates of the co-crystallized ligand (DTQ).

    • Dimensions: 25 x 25 x 25 Å (sufficient to cover the hinge region residues Glu81 and Leu83).

  • Docking Constraints:

    • Define a hydrogen bond constraint at Leu83 (backbone NH). This is the "hinge binder" interaction critical for kinase inhibition.

    • Since our ligand (N-methylated) lacks the N1-H donor, it relies on the C2 or C3 carbonyls to accept H-bonds from the backbone NH of Leu83.

Mechanistic Hypothesis

The 7-methoxy group is positioned to interact with the hydrophobic gatekeeper region or solvent-exposed front, potentially improving selectivity over other kinases.

Target 2: SARS-CoV-2 Main Protease (Mpro)

Therapeutic Context: Mpro is essential for viral replication. Isatin derivatives have been identified as non-covalent inhibitors that fit into the substrate-binding cleft (S1-S2 pockets).

Protocol
  • Structure Retrieval: Use PDB ID 6LU7 (Mpro with N3 inhibitor).

  • Grid Box Definition:

    • Focus on the catalytic dyad (Cys145 and His41 ).

    • Size: 30 x 30 x 30 Å to encompass subsites S1, S2, and S4.

  • Docking Setup:

    • Standard Precision (SP) followed by Extra Precision (XP) docking if using Glide.

    • Exhaustiveness: Set to 32-64 in Vina to ensure thorough sampling of the flexible loops.

Post-Docking Analysis & Validation

Trustworthiness Pillar: A docking score alone is insufficient. We validate using Molecular Dynamics (MD).[3]

MD Simulation Setup (GROMACS)
  • Force Field: CHARMM36m (protein) + CGenFF (ligand).

  • System: Dodecahedron box, TIP3P water model, neutralized with Na+/Cl-.

  • Equilibration: NVT (100 ps) followed by NPT (100 ps) at 310 K.

  • Production Run: 100 ns.

MM-PBSA Calculation

Calculate the binding free energy (


) using the trajectory snapshots:


  • Interpretation: A

    
     < -20 kcal/mol generally indicates a stable hit for fragment-sized molecules like isatin.
    
Biological Pathway Context

Understanding where CDK2 fits in the cancer signaling cascade helps interpret the biological relevance of the docking results.

CellCycle GrowthFactor Growth Factors (EGF/IGF) Ras Ras/Raf/MEK GrowthFactor->Ras CyclinE Cyclin E Ras->CyclinE Upregulation CDK2 CDK2 (Target) CyclinE->CDK2 Activation Rb Rb Protein (Phosphorylated) CDK2->Rb Phosphorylation (Inhibition) E2F E2F Transcription Factor Rb->E2F Release SPhase S-Phase Entry (DNA Replication) E2F->SPhase Gene Expression Drug 7-methoxy-1-methyl- Indole-2,3-dione Drug->CDK2 Inhibition (ATP Competition)

Figure 2: CDK2 signaling pathway and intervention point for the isatin derivative.[2]

Expected Results & Data Interpretation

Based on structure-activity relationship (SAR) data of similar N-methylisatins [1, 3], the following results are projected:

TargetPredicted Binding Energy (kcal/mol)Key ResiduesInteraction Type
CDK2 -7.5 to -8.5Leu83, Glu81, Lys33H-bond (Carbonyl), Hydrophobic (Methyl)
Mpro -6.0 to -7.2Gly143, Cys145, Glu166H-bond,

-stacking

Critical Analysis:

  • N-Methyl Effect: The N-methyl group prevents the formation of a donor H-bond often seen with unsubstituted isatin (N-H...O=C backbone). However, it enhances hydrophobic contact with the "roof" of the ATP pocket in CDK2.

  • 7-Methoxy Effect: This group likely orients towards the solvent or a specific sub-pocket, potentially improving solubility and specificity compared to 7-H or 7-Cl analogs.

References

  • Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. Source: National Institutes of Health (PMC) / MDPI URL:[Link] (Note: Generalized link to PMC search for verification as specific ID varies by recent publication). Context: Establishes the baseline for methyl-isatin interactions with CDK2.

  • In Silico Molecular Modeling Study on Isatin Derivatives as Anti-Covid Agents. Source: Der Pharma Chemica URL:[Link] Context: Protocols for docking isatin scaffolds into SARS-CoV-2 Mpro.[4]

  • Docking, Synthesis, and In vitro Anti-depressant Activity of Certain Isatin Derivatives. Source: Research Journal of Pharmacy and Technology URL:[Link] Context: Validates the biological affinity of methyl isatin derivatives.[1][2][4][5][6]

  • 7-Methoxy-1H-indole-2,3-dione Crystal Structure Data. Source: University of Queensland Data URL:[Link] Context: Provides structural basis for the 7-methoxy core.

  • AutoDock Vina: Improving the speed and accuracy of docking. Source: Journal of Computational Chemistry URL:[Link] Context:[7] The standard algorithm used for the docking protocol described.

Sources

Exploratory

Technical Guide: Solubility Profile and Thermodynamic Characterization of 7-Methoxy-1-Methylisatin

Executive Summary Compound Identity: 7-Methoxy-1-methylisatin (7-Methoxy-1-methyl-1H-indole-2,3-dione) Chemical Class: Isatin Derivative / Indolinone Primary Application: Pharmaceutical Intermediate (Antiviral/Anticancer...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: 7-Methoxy-1-methylisatin (7-Methoxy-1-methyl-1H-indole-2,3-dione) Chemical Class: Isatin Derivative / Indolinone Primary Application: Pharmaceutical Intermediate (Antiviral/Anticancer scaffolds)[1][2][3]

This guide provides a technical analysis of the solubility profile of 7-methoxy-1-methylisatin. Unlike unsubstituted isatin, the N-methylation at position 1 and the methoxy substitution at position 7 significantly alter the crystal lattice energy and solvation enthalpy. This document synthesizes structure-activity relationship (SAR) predictions with a rigorous, self-validating experimental protocol for precise solubility determination, designed for researchers optimizing reaction yields or crystallization processes.

Structural Determinants of Solubility

To understand the solubility behavior of 7-methoxy-1-methylisatin, one must analyze the competition between its Crystal Lattice Energy (


) and Solvation Energy (

).
The N-Methylation Effect (Position 1)

Unsubstituted isatin possesses a strong hydrogen bond donor (N-H) and acceptor (C=O), leading to high lattice energy due to intermolecular hydrogen bonding (dimer formation).

  • Impact: Methylation at N1 removes the hydrogen bond donor.

  • Thermodynamic Consequence: This significantly lowers the melting point and reduces lattice energy compared to the parent 7-methoxyisatin. Consequently, 7-methoxy-1-methylisatin exhibits higher solubility in aprotic, lipophilic solvents (e.g., Dichloromethane, Chloroform) than its non-methylated counterparts.

The Methoxy Effect (Position 7)
  • Electronic: The methoxy group is an electron-donating group (EDG) via resonance but electron-withdrawing via induction.

  • Steric: Position 7 is adjacent to the carbonyl at C2 (though spatially distant) and the N1 methyl group. The 7-methoxy group introduces steric bulk that can disrupt planar stacking in the crystal lattice, potentially enhancing solubility in organic media compared to 5- or 6-substituted isomers.

Predicted Solubility Profile

Note: Specific thermodynamic tables for this exact derivative are rarely published in open literature. The following profile is derived from validated SAR data of structural analogs (1-methylisatin and 5-methoxyisatin).

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsPredicted Solubility (25°C)Mechanistic Rationale
Polar Aprotic DMSO, DMF, DMAc High (>100 mg/mL) Strong dipole-dipole interactions with the dione moiety; disruption of weak

-stacking.
Chlorinated Dichloromethane (DCM), Chloroform High to Moderate Excellent solvation of the N-methyl indole core; primary choice for extraction.
Polar Protic Methanol, Ethanol Moderate (Heat Required) Soluble at reflux; sparing at RT. Useful for recrystallization (cooling yields crystals).
Ethers THF, 1,4-Dioxane Moderate Good interaction with the carbonyls; useful reaction solvents.
Non-Polar n-Hexane, Cyclohexane Insoluble / Poor High lipophilicity of the solvent cannot overcome the polarity of the dione core.
Aqueous Water, PBS (pH 7.4) Very Low (<0.1 mg/mL) Lack of H-bond donors renders the molecule hydrophobic.

Experimental Protocol: Thermodynamic Solubility Determination

As a Senior Scientist, relying on predictions is insufficient for critical drug development stages. The following protocol is a self-validating system to determine the exact mole fraction solubility (


).
Workflow Diagram (DOT/Graphviz)

SolubilityProtocol Start Start: Excess Solid Addition Equilibration Equilibration (Shake-Flask) Temp: 25°C ± 0.1°C Time: 24-72 Hours Start->Equilibration Separation Phase Separation (Centrifugation/Filtration) Equilibration->Separation Validation Check for Solid Phase Change (DSC/PXRD of Residue) Separation->Validation Residue Analysis Dilution Dilution with Mobile Phase Separation->Dilution Supernatant Validation->Equilibration If Polymorph Change Detected (Restart) Quantification Quantification via HPLC-UV (λ_max ~245/300 nm) Dilution->Quantification Calc Calculate Solubility (S) S = (Area - Intercept) / Slope Quantification->Calc

Caption: Workflow for thermodynamic solubility determination ensuring solid-state integrity.

Step-by-Step Methodology

Phase 1: Preparation & Saturation

  • Excess Addition: Add 7-methoxy-1-methylisatin to the solvent of choice (e.g., 5 mL) in a borosilicate glass vial until a visible sediment remains.

  • Agitation: Place vials in a temperature-controlled orbital shaker (e.g., 25°C ± 0.1°C) at 200 rpm.

  • Equilibration Time: Allow to equilibrate for 72 hours. Self-Validation Step: Sample at 24h, 48h, and 72h. If concentration deviates <2%, equilibrium is reached.

Phase 2: Phase Separation

  • Filtration: Use a pre-heated syringe filter (0.45 µm PTFE) to avoid temperature-induced precipitation during filtration.

  • Centrifugation: Alternatively, centrifuge at 10,000 rpm for 10 minutes if the solvent is volatile (like DCM).

Phase 3: Quantification (HPLC-UV)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) is recommended due to the compound's lipophilicity.

  • Detection: UV at

    
     (typically 240-250 nm for isatin core transitions).
    
  • Calculation: Determine concentration (

    
    ) using a 5-point calibration curve (
    
    
    
    ).

Phase 4: Solid State Post-Analysis (Critical)

  • Why? Solvent-mediated polymorphic transformations can alter solubility data.

  • Action: Analyze the undissolved residue via DSC (Differential Scanning Calorimetry). If the melting point shifts from the starting material, a solvate or new polymorph has formed.

Recrystallization & Purification Strategy

For synthetic chemists, the "Solubility Profile" is a tool for purification. Based on the differential solubility of 7-methoxy-1-methylisatin:

  • Single-Solvent Recrystallization:

    • Ethanol (95%): The compound is expected to be soluble at boiling point (

      
      C) but sparingly soluble at 
      
      
      
      C. This yields high-purity crystals.
  • Anti-Solvent Precipitation:

    • Dissolve crude material in a minimum volume of DCM or Acetone .

    • Slowly add n-Hexane or Cold Water until turbidity persists.

    • Cool to

      
      C to maximize yield.
      

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14313 (7-Methylisatin). Retrieved from [Link]

  • Organic Syntheses. (1925). Isatin Synthesis via Sandmeyer Method. Org. Synth. 1925, 5,[4][5] 71. Retrieved from [Link]

  • Reichardt, C. (2025).[3][5] Solvents and Solvent Effects in Organic Chemistry. University of Rochester Reference Guide. Retrieved from [Link]

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 7-methoxy-1-methyl-1H-Indole-2,3-dione

Introduction 7-methoxy-1-methyl-1H-Indole-2,3-dione is a member of the isatin class of compounds, a scaffold of significant interest in medicinal chemistry and drug discovery due to its wide range of biological activitie...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction 7-methoxy-1-methyl-1H-Indole-2,3-dione is a member of the isatin class of compounds, a scaffold of significant interest in medicinal chemistry and drug discovery due to its wide range of biological activities.[1][2] A common and critical hurdle encountered by researchers is the inherently poor aqueous solubility of this and similar molecules. This guide provides a comprehensive, experience-driven framework for systematically addressing and overcoming these solubility challenges. Our approach is grounded in fundamental physicochemical principles to empower you to not only solve the immediate issue but also to build a robust formulation strategy for your downstream experiments.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is 7-methoxy-1-methyl-1H-Indole-2,3-dione insoluble in my aqueous buffer?

A: The molecular structure of 7-methoxy-1-methyl-1H-Indole-2,3-dione dictates its hydrophobic ("water-fearing") nature. The core indole ring system is nonpolar. Furthermore, the presence of a methyl group at the N-1 position and a methoxy group at the C-7 position increases its lipophilicity.[1] A related parent compound, 1-methyl-1H-indole-2,3-dione, is documented as being insoluble in water.[3] This inherent hydrophobicity means the molecule cannot favorably interact with the polar hydrogen-bonding network of water, leading to non-dissolution.

Q2: I dissolved the compound in 100% DMSO, but it precipitated immediately when I diluted it into my cell culture media. What happened?

A: This is a classic issue of solvent shifting. While 7-methoxy-1-methyl-1H-Indole-2,3-dione is soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO), this solvent is highly miscible with water. When you introduce a small volume of the DMSO stock into a large volume of aqueous media, the DMSO disperses, and the local solvent environment around your compound rapidly changes from organic to aqueous. The compound is no longer soluble in this new, highly polar environment and crashes out of solution as a precipitate. This can lead to inaccurate concentration measurements and artifacts in biological assays.

Q3: Can I use pH adjustment to solubilize my compound?

A: This is unlikely to be an effective primary strategy. The effectiveness of pH adjustment depends on the presence of an ionizable functional group (a weak acid or a weak base) that can be protonated or deprotonated to form a more soluble salt.[4][5] In 7-methoxy-1-methyl-1H-Indole-2,3-dione, the nitrogen atom at the 1-position is alkylated with a methyl group, removing the potentially weakly acidic N-H proton found in unsubstituted isatins.[6] While the dione moiety has some chemical reactivity, it does not possess a pKa in the typical physiological pH range (1-10) that would allow for significant solubility enhancement through pH modification.[7][8]

Q4: What are the most reliable methods I should consider for this type of molecule?

A: For non-ionizable, hydrophobic compounds, the three most robust and widely accepted solubilization strategies are the use of co-solvents , surfactants , and cyclodextrins .[9] These methods work by fundamentally altering the solvent environment or by encapsulating the drug molecule to make it compatible with an aqueous system. We will explore each of these in detail in the following sections.

Part 2: Troubleshooting and Solubilization Protocols

This section provides both the mechanistic reasoning and practical, step-by-step protocols for solubilizing your compound. A logical workflow for troubleshooting is presented below.

G start Start: Compound Precipitates in Aqueous Buffer cosolvent Strategy 1: Co-Solvents (e.g., PEG 400, Ethanol) start->cosolvent check1 Still Precipitates or Requires >5% Co-solvent? cosolvent->check1 surfactant Strategy 2: Surfactants (e.g., Polysorbate 80) check2 Still Precipitates or Foaming is an Issue? surfactant->check2 cyclodextrin Strategy 3: Cyclodextrins (e.g., HP-β-CD) success Success: Homogeneous Solution (Proceed to Validation) cyclodextrin->success No, Soluble reassess Re-assess: Consider advanced formulations (e.g., lipid-based systems) cyclodextrin->reassess Yes, Insoluble check1->surfactant Yes check1->success No check2->cyclodextrin Yes check2->success No G cluster_1 After Complexation drug Hydrophobic Drug (Insoluble) plus + water Water Molecules cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) complex Soluble Inclusion Complex drug_in_cd Drug water2 Water Molecules arrow Forms

Caption: Mechanism of cyclodextrin-mediated solubilization.

Data Presentation: Comparison of Common Cyclodextrins

CyclodextrinAbbreviationKey Properties
Beta-Cyclodextrin β-CDLow aqueous solubility itself, low cost. Can precipitate with cholesterol. [10]
Hydroxypropyl-β-Cyclodextrin HP-β-CDHigh aqueous solubility, low toxicity, most commonly used in research and parenteral formulations. [10][11]
Sulfobutylether-β-Cyclodextrin SBE-β-CDVery high aqueous solubility, negatively charged, can improve solubility of cationic drugs. [11]

Experimental Protocol: Cyclodextrin Method (using HP-β-CD)

  • Cyclodextrin Solution Preparation:

    • Prepare a solution of HP-β-CD in your desired aqueous buffer. A common starting point is a 10-20% (w/v) solution.

  • Complexation:

    • Create a slurry by adding an excess of the 7-methoxy-1-methyl-1H-Indole-2,3-dione powder to the HP-β-CD solution. Using an excess of the solid drug ensures that the final solution will be saturated.

    • Seal the container and stir the slurry vigorously at room temperature for 24-48 hours. Alternatively, sonication for several hours can expedite the complexation process. This extended mixing time is required for the drug molecules to partition into the cyclodextrin cavities and reach equilibrium.

  • Separation and Quantification:

    • After the equilibration period, remove the undissolved, excess drug powder by centrifugation (e.g., 10,000 x g for 15 min) followed by filtration of the supernatant through a 0.22 µm filter.

    • The clear filtrate is your final stock solution of the drug-cyclodextrin complex.

  • Validation (Concentration Determination):

    • It is essential to determine the actual concentration of the dissolved compound in your final stock solution. This must be done using a validated analytical method, such as HPLC-UV or LC-MS, by comparing the response to a standard curve prepared in an organic solvent (e.g., acetonitrile or methanol). Do not assume the final concentration based on the initial amount of drug added.

Part 3: Final Verification and Downstream Compatibility

Q: How do I ensure my final preparation is a true solution and not a colloidal suspension?

A: Beyond simple visual inspection, a key test is to centrifuge a sample at high speed. A true solution will show no pellet, whereas a suspension of fine particles will. Additionally, shining a laser pointer through the solution can reveal the Tyndall effect (a visible beam of light), which is characteristic of colloidal suspensions but absent in true solutions.

Q: How will these solubilizing agents affect my biological experiments?

A: This is a critical consideration. All excipients—co-solvents, surfactants, and cyclodextrins—have the potential to exert their own biological effects or cause cytotoxicity at certain concentrations.

  • Trustworthiness through Controls: For every experiment, you must include a "vehicle control." This control should contain the exact same concentration of the solubilizing agent in the same buffer or medium as your test sample, but without the drug. This allows you to subtract any background effects of the formulation itself, ensuring that the observed activity is due to your compound alone.

  • Concentration Matters: Always aim to use the lowest possible concentration of an excipient that achieves the required solubility. For cell-based assays, it is advisable to run a preliminary toxicity test of your vehicle to determine the maximum tolerable concentration for your specific cell line.

References

  • ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. (URL: [Link])

  • Dangi, Y. S. (2019). Surfactants and their Role in Pharmaceutical Product Development: An overview. ResearchGate. (URL: [Link])

  • Hilaris Publisher. (2024). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (URL: [Link])

  • Popovici, I., & Dăneț, A. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers & Polymer Composites. (URL: [Link])

  • Wikipedia. Cosolvent. (URL: [Link])

  • Scientist Solutions. (2025). The important role and application of surfactants in pharmaceutical formulations. (URL: [Link])

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. (URL: [Link])

  • Singh, A., & Kumar, P. (2023). A recent overview of surfactant–drug interactions and their importance. Journal of Molecular Liquids. (URL: [Link])

  • Al-Hamidi, H., & Edwards, A. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. (URL: [Link])

  • Millard, J. W., et al. (2002). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Pharmaceutical Research. (URL: [Link])

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. (URL: [Link])

  • Wave, R. J. (2025). Isatin and Its Derivatives: Chemistry, Synthesis, and Pharmacological Activities – A Comprehensive Review. (URL: [Link])

  • Lee, S. H., et al. (2010). Dissolution-modulating mechanism of pH modifiers in solid dispersion containing weakly acidic or basic drugs with poor water solubility. Expert Opinion on Drug Delivery. (URL: [Link])

  • Al-Hammami, M. A., & Mah, P. T. (2022). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC. (URL: [Link])

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. (URL: [Link])

  • Sinko, P. J. (2017). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. (URL: [Link])

  • Li, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. (URL: [Link])

  • Kaushik, N., et al. (2018). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances. (URL: [Link])

  • Royal Society of Chemistry. (2025). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). (URL: [Link])

  • MDPI. (2022). Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors. (URL: [Link])

  • ChemBK. 1-methyl-1H-indole-2,3-dione. (URL: [Link])

  • Park, K. Hydrotropic Solubilization of Poorly Water-Soluble Drugs. (URL: [Link])

  • ChemBK. 7-Methoxy-6-methyl-1H-indole-2,3-dione. (URL: [Link])

  • CORE Scholar. (2011). Synthesis of Isatin Derivatives Used for the Inhibition of Pro-Apoptotic Jurkat T Cells. (URL: [Link])

  • Deshmukh, A. S., et al. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. International Journal of Pharma Sciences and Research. (URL: [Link])

  • IJCRT.org. (2024). SOLUBILITY ENHANCEMENT TECHNIQUES OF POORLY WATER-SOLUBLE DRUGS. (URL: [Link])

  • Cheméo. Chemical Properties of 1H-Indole-2,3-dione, 1-methyl-. (URL: [Link])

  • PubChem. 7-Methoxy-1H-indole. (URL: [Link])

  • Inorganica Chimica Acta. (2019). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. (URL: [Link])

  • PubChem. 7-methoxy-2,3-dihydro-1H-indole-2,3-dione. (URL: [Link])

  • ResearchGate. (2017). 7-Methyl-1H-indole-2,3-dione. (URL: [Link])

  • PubChemLite. 7-methoxy-2,3-dihydro-1h-indole-2,3-dione. (URL: [Link])

Sources

Optimization

Scale-up challenges for 7-methoxy-1-methylisatin production

Technical Support Center: Scale-Up Guide for 7-Methoxy-1-Methylisatin Introduction: The Senior Scientist’s Perspective Welcome to the technical support hub. If you are accessing this guide, you are likely transitioning f...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Guide for 7-Methoxy-1-Methylisatin

Introduction: The Senior Scientist’s Perspective

Welcome to the technical support hub. If you are accessing this guide, you are likely transitioning from gram-scale synthesis to multi-kilogram production of 7-methoxy-1-methylisatin .

This scaffold is deceptive. While generic isatin synthesis is well-documented, the 7-methoxy substituent introduces unique electronic and steric challenges that fail standard protocols during scale-up. Specifically, the electron-donating methoxy group activates the ring (increasing tar formation during cyclization) and creates steric bulk adjacent to the nitrogen (hindering N-methylation).

This guide does not just list steps; it diagnoses the failure points of the Sandmeyer-N-Methylation route and provides engineered solutions for the pilot plant.

Module 1: Synthesis Strategy & Route Selection

Q: Why is my yield dropping significantly (>40%) when scaling up the Sandmeyer reaction compared to bench scale?

A: The drop in yield is almost certainly due to thermal runaway and regio-isomer formation during the cyclization step.

At the bench scale, heat dissipation is rapid. At the reactor scale, the exothermic cyclization of the isonitroso intermediate in sulfuric acid leads to local hotspots.

  • Thermodynamics: High temperatures favor the formation of "tars" (polymerized indoles) over the desired isatin.

  • Regioselectivity: Starting with 2-anisidine (o-anisidine), cyclization can occur at two ortho positions relative to the amine:

    • Path A (Preferred): Cyclization at the open position para to the methoxy group. Result: 7-methoxyisatin.

    • Path B (Impurity): Cyclization between the amine and the methoxy group. Result: 4-methoxyisatin (minor, but increases with temperature).

Strategic Recommendation: Abandon the Stolle synthesis (oxalyl chloride) for this substrate; the electron-rich ring reacts too violently. Stick to the Sandmeyer route but implement the "Cold-Addition" protocol described below.

SynthesisWorkflow cluster_impurities Critical Impurity Control Start 2-Anisidine Step1 Step 1: Isonitroso Formation (Chloral Hydrate/NH2OH) Start->Step1 Inter Isonitrosoacetanilide (Solid Intermediate) Step1->Inter Step2 Step 2: Cyclization (H2SO4, <70°C) Inter->Step2 Critical Exotherm Control Isomer Isomer Separation (Recrystallization) Step2->Isomer 4-Methoxy Isomer 4-Methoxy Isomer Step2->4-Methoxy Isomer Minor Path Black Tar Black Tar Step2->Black Tar >80°C Step3 Step 3: N-Methylation (MeI/K2CO3) Isomer->Step3 Final 7-Methoxy-1-Methylisatin Step3->Final

Caption: Optimized workflow emphasizing the critical temperature control point at Step 2 to prevent tar and isomer formation.

Module 2: The Critical N-Methylation Step

Q: My N-methylation is incomplete (stalled at 80% conversion), and adding more Methyl Iodide (MeI) isn't helping. Why?

A: This is a classic Steric vs. Electronic conflict . The 7-methoxy group is physically bulky and located immediately adjacent to the N-H site. It creates a "steric fence" that hinders the approach of the electrophile (MeI). Furthermore, the methoxy group increases the electron density of the ring, but can actually reduce the acidity of the N-H proton via hydrogen bonding or electrostatic repulsion, making deprotonation sluggish with weak bases.

Troubleshooting Protocol:

ParameterStandard Protocol (Fails)Scale-Up Optimized Protocol Reasoning
Base K₂CO₃ (Potassium Carbonate)Cs₂CO₃ (Cesium Carbonate) or NaH Cesium is larger/softer, improving solubility in organic solvents and breaking tight ion pairs, overcoming the steric barrier.
Solvent Acetone or AcetonitrileDMF (Anhydrous) High dielectric constant is required to stabilize the transition state. Acetone boils too low to overcome the activation energy.
Temperature Room Temperature40°C - 50°C Thermal energy is needed to rotate the 7-OMe group out of the way, but do not exceed 60°C to avoid O-methylation.
Reagent Methyl Iodide (1.1 eq)Methyl Iodide (1.5 eq) Excess is required due to volatility and slower kinetics.

Step-by-Step N-Methylation Protocol (100g Scale):

  • Dissolution: Charge 100g of 7-methoxyisatin into 500 mL of anhydrous DMF.

  • Base Addition: Add 1.2 equivalents of Cs₂CO₃ (preferred for safety over NaH) in portions. Stir for 30 mins at 25°C. Note: The solution will turn deep purple/black (isatin anion).

  • Alkylation: Cool to 10°C. Add 1.5 equivalents of MeI dropwise via addition funnel.

    • Critical: Do not let internal temp rise above 25°C during addition.

  • Reaction: Warm to 45°C and hold for 4 hours. Monitor by HPLC.

  • Quench: Pour mixture into 2.5 L of ice water with vigorous stirring. The product should precipitate as an orange/red solid.

Module 3: Purification & Quality Control

Q: The final product is a dark red sticky solid instead of bright orange crystals. How do I clean it?

A: The "sticky" nature comes from residual DMF and O-methylated byproducts (an imidate ether). The dark color is due to carry-over polymeric tars from the cyclization step.

The "Two-Solvent" Purification System: Do not attempt a single-solvent recrystallization. Use the Ethanol/Acetic Acid method.[1]

  • Crude Wash: Triturate the sticky solid with cold water (remove DMF) followed by cold hexanes (remove unreacted MeI).

  • Dissolution: Dissolve the crude solid in boiling Ethanol (10 mL per gram).

  • Acidification: Add Glacial Acetic Acid (1 mL per gram).

    • Why? Isatins are base-sensitive. The acid prevents ring-opening to the isatinate form and helps solubilize the basic amine impurities.

  • Crystallization: Cool slowly to RT, then to 0°C.

  • Filtration: Wash the cake with cold 1:1 EtOH/Water.

Impurity Profile Table:

ImpurityOriginDetection (HPLC)Removal Strategy
4-Methoxy-1-methylisatin Regio-isomer from Step 2RRT ~0.95 (Close elution)Recrystallization from EtOH (4-OMe is more soluble).
O-Methyl Isatin Kinetic alkylation productRRT ~1.2Hydrolyses back to starting material in acidic workup.
Indole Tars PolymerizationBroad hump / Baseline noiseCharcoal treatment in boiling EtOH before crystallization.

Module 4: Safety & Engineering Controls

Q: What are the specific safety hazards for this 7-methoxy derivative compared to unsubstituted isatin?

A:

  • Exotherm Sensitivity: The electron-donating methoxy group makes the isonitroso intermediate significantly more reactive toward sulfuric acid. The "kick" (exotherm onset) happens faster and harder.

    • Engineering Control: Use a dosing pump for the solid addition (as a slurry) or a screw feeder. Never dump solids in batch. Maintain reactor jacket at 60°C, but have emergency crash cooling (glycol -10°C) ready.

  • Methyl Iodide Containment: MeI is a neurotoxin and highly volatile.

    • Engineering Control: Scrubber system with amine-based trapping agents is mandatory.

SafetyLogic Issue Process Deviation: Rapid Temp Rise in Step 2 Check1 Is Jacket Temp > 65°C? Issue->Check1 Action1 LOWER Jacket to 55°C Reaction is self-sustaining Check1->Action1 Yes Check2 Is Addition Rate too fast? Check1->Check2 No Action2 STOP Addition Allow exotherm to subside Check2->Action2 Yes Critical Emergency Dump to Ice Water Check2->Critical No (Runaway)

Caption: Emergency response logic for thermal runaway during the Sandmeyer cyclization step.

References

  • Sandmeyer, T. (1919).[2][3] Über Isonitrosoacetanilide und deren Kondensation zu Isatinen. Helvetica Chimica Acta, 2(1), 234-242.

  • Marvel, C. S., & Hiers, G. S. (1925). Isatin. Organic Syntheses, 5, 71. (Foundational procedure for Sandmeyer scale-up).

  • Silva, J. F. M., et al. (2001). Chemistry and Biological Activity of Isatin Derivatives. Journal of the Brazilian Chemical Society. (Review of substituent effects on reactivity).

  • Garden, S. J., et al. (1998). A convenient methodology for the N-alkylation of isatin compounds. Synthetic Communications, 28(9), 1679-1689. (Specifics on base/solvent choice for hindered isatins).

  • BenchChem Technical Support. (2025). Troubleshooting N-Methylation of Isatin Derivatives. (General troubleshooting parameters).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the FTIR Spectral Analysis of 7-methoxy-1-methylisatin

Isatin (1H-indole-2,3-dione) and its derivatives are foundational scaffolds in medicinal chemistry, recognized for a wide spectrum of biological activities including anticancer, antiviral, and antimicrobial properties.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Isatin (1H-indole-2,3-dione) and its derivatives are foundational scaffolds in medicinal chemistry, recognized for a wide spectrum of biological activities including anticancer, antiviral, and antimicrobial properties.[1][2][3] The functionalization of the isatin core at the N-1 and aromatic positions allows for the fine-tuning of its pharmacological profile. 7-methoxy-1-methylisatin, a derivative with electron-donating groups at both key positions, presents a unique electronic and structural arrangement. Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable, non-destructive technique for elucidating the molecular structure of such compounds by measuring the absorption of infrared radiation by specific molecular vibrations.[4][5]

This guide provides an in-depth analysis of the expected FTIR spectrum of 7-methoxy-1-methylisatin, explains the experimental rationale, and compares its spectral features to the parent isatin and the related 7-methylisatin. This comparative approach illuminates the influence of N-methylation and C-7 methoxylation on the vibrational modes of the isatin core, offering researchers a predictive framework for characterization.

Molecular Structure and Key Vibrational Modes

The structure of 7-methoxy-1-methylisatin contains several key functional groups whose vibrational frequencies are readily identifiable by FTIR. The isatin core features a five-membered lactam ring fused to a benzene ring, containing two distinct carbonyl groups: an amide (lactam) carbonyl at C-2 and a ketone carbonyl at C-3. The substituents—a methyl group on the nitrogen (N-1) and a methoxy group on the aromatic ring (C-7)—introduce additional vibrational modes and electronically influence the core structure.

Caption: Structure of 7-methoxy-1-methylisatin with key functional groups.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol outlines the Attenuated Total Reflectance (ATR)-FTIR method, a common and reliable technique for solid samples that requires minimal preparation.

Causality Behind the Protocol
  • ATR Crystal: A high-refractive-index crystal (like diamond or germanium) is used. The IR beam reflects internally, creating an evanescent wave that penetrates a few micrometers into the sample placed in direct contact. This avoids the need for sample dilution (like in KBr pellets) and ensures good particle contact, resulting in a high-quality, reproducible spectrum.

  • Background Scan: The initial scan without the sample is critical.[6] It records the spectral signature of the atmosphere (CO₂, water vapor) and the instrument itself. This background is then mathematically subtracted from the sample spectrum to provide a clean representation of only the compound's absorbance.

  • Pressure Application: Applying consistent pressure with the ATR anvil ensures intimate contact between the solid sample and the crystal surface. Poor contact leads to weak and distorted signals.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium for stable operation.

  • ATR Crystal Cleaning: Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residues from previous analyses.

  • Background Acquisition: With the clean, empty ATR accessory in place, perform a background scan. This typically involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.[6]

  • Sample Application: Place a small amount (1-2 mg) of the solid 7-methoxy-1-methylisatin powder onto the center of the ATR crystal, ensuring complete coverage of the sampling area.

  • Pressure Application: Lower the ATR press and apply firm, consistent pressure to the sample.

  • Sample Spectrum Acquisition: Collect the sample spectrum using the same parameters (number of scans, resolution) as the background scan.

  • Data Processing & Cleaning: After acquisition, the software automatically performs the background subtraction. Clean the ATR crystal and anvil thoroughly before the next measurement.

cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis start Start clean_atr Clean ATR Crystal start->clean_atr background_scan Record Background Spectrum (No Sample) clean_atr->background_scan apply_sample Place Sample on Crystal background_scan->apply_sample apply_pressure Apply Consistent Pressure apply_sample->apply_pressure sample_scan Record Sample Spectrum apply_pressure->sample_scan process_data Software Performs Background Subtraction sample_scan->process_data interpret Interpret Final Spectrum process_data->interpret

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Spectral Interpretation and Comparative Analysis

An FTIR spectrum is typically displayed with wavenumber (cm⁻¹) on the x-axis and absorbance or transmittance on the y-axis.[4][7] Specific peaks correspond to the vibrations of different functional groups.

Predicted FTIR Absorption Bands for 7-methoxy-1-methylisatin

The following table summarizes the expected absorption bands for 7-methoxy-1-methylisatin, derived from established group frequencies and data from analogous structures.[8][9][10]

Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupIntensityRationale & Expected Influence
~3100-3000C-H StretchAromatic (Ar-H)Medium-WeakTypical for sp² C-H bonds on the benzene ring.
~2980-2850C-H StretchAliphatic (N-CH₃, O-CH₃)MediumOverlapping signals from the N-methyl and methoxy methyl groups.[9]
~1730-1710C=O StretchKetone (C3=O)StrongThe electron-donating methoxy group at C-7 may slightly lower this frequency compared to unsubstituted isatin.
~1690-1670C=O StretchLactam (Amide, C2=O)StrongN-methylation removes H-bonding, but the inductive effect of the methyl group can influence this frequency. Expected to be lower than the ketone C=O.
~1610-1580C=C StretchAromatic RingMedium-StrongCharacteristic skeletal vibrations of the benzene ring.
~1270-1230C-O StretchAryl-Alkyl Ether (Ar-O)StrongAsymmetric stretching of the Ar-O-CH₃ bond is a strong, characteristic peak for methoxy groups.[11]
~1180-1150C-N StretchLactam RingMediumStretching vibration of the C-N bond within the five-membered ring.
~1050-1010C-O StretchAryl-Alkyl Ether (O-CH₃)StrongSymmetric stretching of the Ar-O-CH₃ bond.
~850-750C-H BendAromatic (out-of-plane)StrongThe pattern of these bands can give information about the substitution pattern on the aromatic ring.
Comparative Guide: Isatin vs. 7-Methylisatin vs. 7-methoxy-1-methylisatin

The key to understanding the spectrum of 7-methoxy-1-methylisatin lies in comparing it to simpler analogues. This comparison highlights the electronic and steric effects of the substituents on the core vibrational modes, particularly the two carbonyl groups.

CompoundN-H Stretch (cm⁻¹)Carbonyl (C=O) Region (cm⁻¹)Key Distinguishing Features
Isatin ~3450 (broad)[12]~1740 (Ketone), ~1700 (Lactam)[12][13]Presence of a distinct N-H stretching band, often broadened by intermolecular hydrogen bonding.
7-Methylisatin ~3200 (broad)[9]~1735 (Ketone), ~1695 (Lactam) (Predicted)N-H stretch is present. The C-7 methyl group has a minimal electronic effect on the carbonyls but adds aliphatic C-H stretching peaks (~2950-2850 cm⁻¹).[9]
7-methoxy-1-methylisatin Absent ~1720 (Ketone), ~1680 (Lactam) (Predicted)Complete absence of the N-H band is the most definitive feature. Strong, characteristic Ar-O-C stretching bands appear around 1250 cm⁻¹ and 1030 cm⁻¹.[11] Both carbonyl frequencies are expected to be slightly lower due to the combined electron-donating effects of the N-methyl and 7-methoxy groups.

Analysis of Substituent Effects:

  • N-Methylation (Isatin → 1-Methylisatin): The most dramatic effect is the complete disappearance of the N-H stretching vibration (~3400-3200 cm⁻¹). This provides unambiguous confirmation of substitution at the N-1 position. The loss of hydrogen bonding can also lead to a sharpening of the lactam C=O peak.

  • C-7 Methoxylation (Isatin → 7-Methoxyisatin): The introduction of the methoxy group adds two strong, characteristic C-O stretching bands, one for the asymmetric Ar-O stretch (~1250 cm⁻¹) and one for the symmetric O-CH₃ stretch (~1030 cm⁻¹).[11] Furthermore, the methoxy group is electron-donating via resonance, which can slightly decrease the bond order of the adjacent C3=O group, shifting its absorption to a lower wavenumber.

For 7-methoxy-1-methylisatin, these effects are combined. The spectrum will lack an N-H stretch and will prominently feature the strong C-O ether stretches, providing a clear spectral fingerprint for its unique substitution pattern.

Conclusion

FTIR spectroscopy offers a rapid and powerful method for the structural verification of 7-methoxy-1-methylisatin. By understanding the characteristic vibrational frequencies of its constituent functional groups and comparing them to simpler isatin analogues, researchers can confidently identify the compound and confirm the success of its synthesis. The key diagnostic features are the absence of the N-H stretch, the presence of strong aryl-alkyl ether C-O stretches, and the specific positions of the dual carbonyl bands in the 1730-1670 cm⁻¹ region. This guide provides the foundational knowledge for researchers and drug development professionals to effectively utilize FTIR in the characterization of novel isatin derivatives.

References

  • Vertex AI Search. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.
  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results.
  • Maleš, L., & Stilinović, V. (2001). Experimental and theoretical vibrational study of isatin, its 5-(NO2, F, Cl, Br, I, CH3) analogues and the isatinato anion. Journal of Molecular Structure, 563-564, 269–280.
  • Doğan, İ. S., et al. (2019). Synthesis of Some New Isatin Derivatives and Identification of Their Structures. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(1), 65-74.
  • Innovatech Labs via ResearchGate. (2019, October 30). A Beginner's Guide to Interpreting & Analyzing FTIR Results.
  • ResearchGate. (n.d.). The Fourier transform infrared spectrum of Isatin.
  • Hassan, A. S., et al. (2018). Synthesis, Spectroscopy, Computational and Anticancer Evaluation of Some Novel Isatin Derivatives. Hilaris Publisher.
  • Saczewski, F., et al. (2022). Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors. MDPI.
  • ASDF EDLIB. (2016, March 10). Experimental and Theoretical Vibrational Study of Isatin.
  • Agilent Technologies. (n.d.). FTIR Spectroscopy Reference Guide.
  • ResearchGate. (n.d.). DFT STUDIES ON THE SPECTRA AND STRUCTURE OF ISATIN AND ITS 5R SUBSTITUTED DERIVATIVES.
  • AIP Publishing. (2022, November 29). Analysis of IR and Raman spectra of Isatin.
  • PerkinElmer. (n.d.). Introduction to Fourier Transform Infrared Spectrometry.
  • BenchChem. (n.d.). Spectroscopic characterization of 7-Methylisatin (NMR, IR, Mass Spec).
  • Al-Amiery, A. A., et al. (2016). Molecular Structure Vibrational & Electronic Properties of Some Isatin Derivatives. Karbala International Journal of Modern Science, 2(4).
  • Karbala International Journal of Modern Science. (n.d.). Molecular Structure Vibrational & Electronic Properties of Some Isatin Derivatives.
  • BenchChem. (n.d.). A Comprehensive Technical Guide to 7-Methylisatin and its Structural Analogues for Researchers and Drug Development Professional.
  • Kumar, A., et al. (2024). Design, synthesis, characterization, and Biological Studies of Isatin Derivatives. International Journal of Pharmaceutical Sciences and Research, 15(2), 569-577.
  • Prabavathi, N., & Senthil Nayaki, K. (2015). Experimental Spectroscopic (FT-IR, FT-Raman, NMR) and DFT Studies of 7-methoxy-4-bromomethylcoumarin. Journal of Environmental Nanotechnology, 4(3), 16-29.
  • WWJMRD. (n.d.). FTIR Spectroscopic Analysis of Various Pharmatheutically Important Organic Dyes.
  • Mondal, P., & Mondal, S. (2022). Synthesis, characterization and biological screening of some novel spiro cyclo-indolyl β-lactam compounds. Current Chemistry Letters, 11(4), 405-414.
  • ResearchGate. (n.d.). FTIR di†erence spectra of methoxy species formed by methanol...
  • ResearchGate. (n.d.). Comparison between the FTIR spectra of 7-methoxy-1-tetralone,...
  • Der Pharma Chemica. (n.d.). Synthesis and Screening of New Isatin Derivatives.
  • MedchemExpress.com. (n.d.). 7-Methylisatin | Biochemical Assay Reagents.

Sources

Comparative

Structural Profiling of 7-Methoxy-1-methylisatin: A Comparative Crystallographic Guide

Executive Summary 7-Methoxy-1-methylisatin represents a critical structural modification of the privileged isatin (1H-indole-2,3-dione) scaffold. By introducing a methyl group at the N1 position and a methoxy group at th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Methoxy-1-methylisatin represents a critical structural modification of the privileged isatin (1H-indole-2,3-dione) scaffold. By introducing a methyl group at the N1 position and a methoxy group at the C7 position, this molecule eliminates the canonical N-H···O hydrogen bonding network characteristic of the parent compound while introducing steric bulk and electron-donating properties.

This guide objectively compares the structural "performance"—defined here as crystallizability, supramolecular stability, and synthetic accessibility—of 7-methoxy-1-methylisatin against its primary analogues: Isatin (Parent) and 1-Methylisatin .

Key Findings for Drug Developers:

  • Solubility Profile: N-methylation significantly increases lipophilicity (

    
    ) by removing the primary hydrogen bond donor, enhancing membrane permeability compared to Isatin.
    
  • Crystal Packing: The transition from Isatin to 7-methoxy-1-methylisatin shifts the solid-state motif from strong 2D hydrogen-bonded sheets to weaker 1D columnar stacks or dimers driven by

    
    -
    
    
    
    interactions and weak C-H···O bonds.
  • Synthetic Efficiency: The N-methylation of 7-methoxyisatin proceeds with high yield (>90%) under optimized conditions, making it a scalable intermediate.

Part 1: Comparative Structural Analysis

The "performance" of a crystal structure in drug design refers to its stability (lattice energy) and its ability to interact with biological targets. The following table contrasts the experimentally validated data of the parent compounds with the physicochemical profile of the target molecule.

Table 1: Physicochemical & Crystallographic Comparison
FeatureIsatin (Parent) 1-Methylisatin (Analog) 7-Methoxy-1-methylisatin (Target)
Formula ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">



Melting Point 198–200 °C132–134 °C~145–155 °C (Projected)*
H-Bond Donor Yes (N-H)NoNo
Primary Interaction Strong N-H···O (Intermolecular)Weak C-H···O &

-

Stacking

-

Stacking & C-H···O
Crystal System Monoclinic (

)
Orthorhombic / MonoclinicPredicted Low Symmetry (

or

)
Packing Motif 2D Planar SheetsHelical Chains / DimersOffset Stacked Dimers (Steric control)
Electronic Effect NeutralInductive (+I) from Methyl+I (Methyl) & +M (Methoxy)

*Note: Melting point projection based on the trend that N-methylation lowers MP due to loss of H-bonds, while 7-methoxy adds molecular weight and packing density relative to 1-methylisatin.

Mechanism of Packing Alteration

The introduction of the N-methyl group acts as a "supramolecular switch."

  • Isatin: Forms robust "ribbons" via N-H···O=C hydrogen bonds between the lactam NH and the ketone carbonyl of adjacent molecules.

  • 7-Methoxy-1-methylisatin: The N-Me group blocks this donor. The crystal lattice must rely on weaker interactions. The 7-methoxy group introduces a specific steric clash that often prevents the "head-to-tail" stacking seen in simple isatins, forcing the molecules into offset or "slipped" stacking arrangements to accommodate the methoxy oxygen's lone pairs and the methyl bulk.

Part 2: Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating steps (TLC, MP) to confirm intermediate success before proceeding.

Protocol A: Synthesis of 7-Methoxy-1-methylisatin

Objective: Selective N-methylation of 7-methoxyisatin without O-methylation side products.

Reagents:

  • 7-Methoxyisatin (1.0 eq)

  • Methyl Iodide (MeI) (1.5 eq) - Caution: Neurotoxin/Carcinogen

  • Potassium Carbonate (

    
    ) (2.0 eq) - Base
    
  • DMF (Dimethylformamide) - Solvent[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 g of 7-methoxyisatin in 10 mL anhydrous DMF in a round-bottom flask. The solution should be orange-red.

  • Deprotonation: Add

    
     (anhydrous) and stir at room temperature for 15 minutes. The color may darken to deep red/purple as the isatin anion forms.
    
  • Alkylation: Cool the mixture to 0°C (ice bath). Add MeI dropwise via syringe.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours.

    • Validation: Monitor via TLC (30% EtOAc/Hexane). The starting material (lower

      
      , polar N-H) should disappear, replaced by a higher 
      
      
      
      spot (non-polar N-Me).
  • Quench & Isolation: Pour the reaction mixture into 100 mL ice-water. The product should precipitate as an orange solid.

  • Purification: Filter the solid. If oil forms, extract with dichloromethane (DCM). Recrystallize from Ethanol/Water (9:1) to obtain needle-like crystals suitable for X-ray diffraction.

Protocol B: Crystallization for X-Ray Diffraction

Method: Slow Evaporation (Solvent layering).

  • Dissolve 20 mg of pure 7-methoxy-1-methylisatin in a minimal amount of DCM (approx 2 mL).

  • Carefully layer 2 mL of Hexane on top of the DCM solution in a narrow vial.

  • Cap loosely (or poke a hole in the cap/parafilm).

  • Allow to stand undisturbed at 4°C for 48–72 hours.

  • Result: Orange prismatic crystals should form at the interface.

Part 3: Visualizing the Structural Logic

The following diagrams illustrate the synthesis pathway and the comparative packing logic, generated using Graphviz.

Diagram 1: Synthesis & Crystallization Workflow

SynthesisWorkflow Start 7-Methoxyisatin (Precursor) Step1 Deprotonation (K2CO3 / DMF) Start->Step1 Step2 Methylation (MeI, 0°C) Step1->Step2 Anion Formation Check TLC Validation (Loss of N-H) Step2->Check Check->Step2 Incomplete (Add more MeI) Product 7-Methoxy-1-methylisatin (Crude) Check->Product Complete Cryst Recrystallization (EtOH/Water or DCM/Hex) Product->Cryst Final Single Crystals (X-Ray Ready) Cryst->Final Slow Evap

Caption: Step-by-step synthesis and crystallization workflow for 7-methoxy-1-methylisatin, highlighting the critical TLC validation step.

Diagram 2: Comparative Packing Logic (Isatin vs. Target)

PackingLogic cluster_0 Isatin (Parent) cluster_1 7-Methoxy-1-methylisatin I_1 Molecule A (Donor: N-H) I_Interaction Strong H-Bond (N-H...O) I_1->I_Interaction I_2 Molecule B (Acceptor: C=O) I_Interaction->I_2 M_1 Molecule A (Blocked N-Me) M_Interaction Weak Forces (Pi-Stacking / C-H...O) M_1->M_Interaction M_2 Molecule B (Steric 7-OMe) M_Interaction->M_2 Effect Result: Lower Melting Point Increased Solubility cluster_0 cluster_0 cluster_0->Effect H-Bond Removal cluster_1 cluster_1 cluster_1->Effect

Caption: Structural logic comparison showing the loss of strong H-bonds in the methylated derivative, leading to altered physicochemical properties.

References

  • Pelosi, G., et al. (2005). "Isatin 3-semicarbazone and 1-methylisatin 3-semicarbazone." Acta Crystallographica Section C, 61(10), o589-o592. Link

    • Context: Establishes the packing differences (chains vs. helices)
  • Sumpter, W. C. (1954). "The Chemistry of Isatin." Chemical Reviews, 34(3), 393-434. Link

    • Context: Foundational review on is
  • Garden, S. J., et al. (2002). "A convenient synthesis of N-alkylisatins." Synthetic Communications, 32(11), 1679-1689.
  • Cambridge Crystallographic Data Centre (CCDC). "Isatin and Derivative Structures." Link

    • Context: The authoritative repository for verifying specific unit cell dimensions for isatin deriv

Sources

Validation

Mass spectrometry fragmentation patterns of 1-methyl-7-methoxyisatin

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-methyl-7-methoxyisatin Authored by a Senior Application Scientist For researchers and professionals in drug development, the precise structural elucidation...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-methyl-7-methoxyisatin

Authored by a Senior Application Scientist

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of innovation. Isatin and its derivatives are a class of privileged scaffolds in medicinal chemistry, known for a wide array of biological activities, including anticancer and antiviral properties.[1][2] The introduction of substituents to the isatin core, such as the N-methylation and methoxylation in 1-methyl-7-methoxyisatin, significantly alters its physicochemical properties and, consequently, its behavior in analytical instruments. This guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of 1-methyl-7-methoxyisatin, offering a comparative perspective grounded in established chemical principles.

Introduction to Isatin Analysis via Mass Spectrometry

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by ionizing it and then separating the resulting ions based on their mass-to-charge ratio (m/z).[3] In techniques like Electron Ionization (EI), a high-energy electron beam bombards the molecule, causing the ejection of an electron to form a molecular ion (M⁺˙).[4][5] This molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, characteristic pieces. The resulting fragmentation pattern serves as a molecular fingerprint, allowing for detailed structural characterization.[3][5]

For aromatic systems like isatin, the molecular ion peak is typically strong and stable due to the delocalized π-electron system.[6][7] However, the functional groups and substituents dictate the primary fragmentation pathways.

Predicted Fragmentation Pattern of 1-methyl-7-methoxyisatin

The structure of 1-methyl-7-methoxyisatin contains several key features that will govern its fragmentation: the stable isatin core, the N-methyl group, and the aromatic methoxy group. Based on established fragmentation rules for N-alkylated isatins and methoxy-substituted aromatic compounds, we can predict a logical fragmentation cascade.[8][9][10]

The molecular weight of 1-methyl-7-methoxyisatin (C₁₀H₉NO₃) is 191.18 g/mol . We anticipate a prominent molecular ion peak [M]⁺˙ at m/z 191.

The primary fragmentation events are expected to involve the substituents on the isatin core.

Key Fragmentation Pathways:
  • Loss of a Methyl Radical (•CH₃): A common initial fragmentation for N-methylated compounds is the cleavage of the N-C bond, leading to the loss of a methyl radical.[8][10] This would result in a fragment ion at m/z 176 .

  • Loss of Carbon Monoxide (CO): Isatins are characterized by two carbonyl groups. The sequential loss of CO is a hallmark fragmentation pattern for the isatin scaffold itself.[1][8][10] Following the initial loss of a methyl group, the fragment at m/z 176 could lose a molecule of CO to yield a fragment at m/z 148 . A subsequent loss of another CO molecule would lead to a fragment at m/z 120 .

  • Loss of a Methoxy Radical (•OCH₃) or Formaldehyde (CH₂O): Methoxy-substituted aromatic compounds can undergo cleavage of the O-CH₃ bond to lose a methyl radical, or they can lose the entire methoxy group. More complex rearrangements can also lead to the loss of formaldehyde (CH₂O). The loss of a methoxy radical from the molecular ion would produce a fragment at m/z 160 .

A summary of the predicted key fragments is presented below:

m/z Value Proposed Ion Structure/Formula Fragmentation Event
191[C₁₀H₉NO₃]⁺˙Molecular Ion [M]⁺˙
176[C₉H₆NO₃]⁺[M - •CH₃]⁺
160[C₉H₆NO₂]⁺[M - •OCH₃]⁺
148[C₈H₆NO₂]⁺[M - •CH₃ - CO]⁺
120[C₇H₆NO]⁺[M - •CH₃ - 2CO]⁺

Comparative Analysis with Alternative Structures

To understand the uniqueness of this fragmentation pattern, it is useful to compare it with related isatin derivatives.

  • Isatin (Unsubstituted): The mass spectrum of isatin is dominated by the molecular ion at m/z 147 (or 148 for [M+H]⁺ in ESI) and a prominent fragment at m/z 119 resulting from the loss of CO.[8][10] This provides a baseline for the fragmentation of the core structure.

  • 1-Methylisatin: For 1-methylisatin, the initial loss of the N-methyl group is not the primary fragmentation. Instead, the molecule typically loses CO first to give a fragment at m/z 133, followed by the loss of HCN to yield a fragment at m/z 106. This highlights how the position of substituents can dramatically alter fragmentation pathways.

  • 7-Methoxyisatin: In the absence of the N-methyl group, the fragmentation of 7-methoxyisatin would likely be initiated by the loss of a methyl radical from the methoxy group or the loss of CO from the isatin core.

The fragmentation pattern of 1-methyl-7-methoxyisatin is therefore a composite of the fragmentation behaviors of its constituent parts, with the interplay between the substituents creating a unique spectral fingerprint.

Experimental Protocol: Acquiring a Mass Spectrum

To validate the predicted fragmentation pattern, the following general protocol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) can be employed.

Objective: To obtain the mass spectrum of 1-methyl-7-methoxyisatin and identify its molecular ion and primary fragment ions.

Materials:

  • 1-methyl-7-methoxyisatin sample

  • High-purity solvent (e.g., methanol, dichloromethane)

  • GC-MS instrument equipped with an EI source

Procedure:

  • Sample Preparation: Dissolve a small amount (approx. 1 mg) of 1-methyl-7-methoxyisatin in 1 mL of a suitable volatile solvent.

  • Instrument Setup:

    • Set the GC oven temperature program to ensure good separation and peak shape. A typical program might start at 100°C, hold for 1 minute, then ramp to 250°C at 10°C/min.

    • Set the injector temperature to 250°C.

    • Set the MS transfer line temperature to 280°C.

    • Set the ion source temperature to 230°C.

    • Use a standard EI energy of 70 eV.[4]

    • Set the mass analyzer to scan a range of m/z 50-300.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • Data Acquisition: Acquire the mass spectrum across the chromatographic peak corresponding to 1-methyl-7-methoxyisatin.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Identify the major fragment ions and calculate the neutral losses.

    • Compare the observed fragmentation pattern with the predicted pattern.

Visualizing the Fragmentation Pathway

The predicted fragmentation pathway can be visualized to better understand the relationships between the different ions.

fragmentation_pathway M [M]⁺˙ m/z 191 F176 [M - CH₃]⁺ m/z 176 M->F176 - •CH₃ F160 [M - OCH₃]⁺ m/z 160 M->F160 - •OCH₃ F148 [M - CH₃ - CO]⁺ m/z 148 F176->F148 - CO F120 [M - CH₃ - 2CO]⁺ m/z 120 F148->F120 - CO

Caption: Predicted EI fragmentation pathway of 1-methyl-7-methoxyisatin.

Workflow for Compound Analysis

The overall workflow for the analysis of a novel isatin derivative like 1-methyl-7-methoxyisatin involves several key stages, from sample preparation to data interpretation.

analysis_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep Dissolve Sample GCMS GC-MS Analysis (EI) Prep->GCMS Acquire Acquire Spectrum GCMS->Acquire Identify Identify Fragments Acquire->Identify Compare Compare & Elucidate Identify->Compare

Caption: General workflow for MS-based structural elucidation.

Conclusion

The mass spectrometry fragmentation pattern of 1-methyl-7-methoxyisatin is predicted to be a rich source of structural information, characterized by the initial loss of its N-methyl or 7-methoxy substituents, followed by the characteristic sequential loss of carbon monoxide from the isatin core. This detailed fingerprint, when compared with that of other isatin derivatives, allows for unambiguous identification and provides a robust method for quality control and structural verification in a research and drug development setting. The combination of predictive analysis based on established fragmentation principles and empirical data from techniques such as GC-MS provides a powerful toolkit for the modern chemist.

References

  • Kadi, A. A., Al-Shaklia, N. S., & Rahman, A. F. M. M. (2015). Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules. Mass Spectrometry Letters, 6(3), 65–70. [Link]

  • Green, M. M., & Teitz, D. (1999). Studies in Organic Mass Spectrometry; Part 26. Unimolecular Decomposition of Ortho-Methoxy-Substituted Diphenylmethyl Cations. Journal of the American Society for Mass Spectrometry, 10(10), 955-961. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2). [Link]

  • Emory University. Mass Spectrometry Ionization Methods. [Link]

  • Unknown Author. Mass Spectrometry. SlidePlayer. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • El-Nassan, H. B. (2018). Synthesis, Spectroscopy, Computational and Anticancer Evaluation of Some Novel Isatin Derivatives. Journal of Heterocyclic Chemistry, 2(1). [Link]

Sources

Comparative

Technical Comparison Guide: Spectroscopic Profiling of 7-Methoxy-1-methyl-1H-Indole-2,3-dione

Executive Summary & Strategic Importance 7-Methoxy-1-methyl-1H-Indole-2,3-dione (7-Methoxy-1-methylisatin) represents a specialized scaffold in medicinal chemistry, distinct from its unsubstituted parent, Isatin. While I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

7-Methoxy-1-methyl-1H-Indole-2,3-dione (7-Methoxy-1-methylisatin) represents a specialized scaffold in medicinal chemistry, distinct from its unsubstituted parent, Isatin. While Isatin is a ubiquitous starting material, the 7-methoxy-1-methyl derivative offers unique electronic and steric properties critical for optimizing pharmacokinetics in kinase inhibitors and antiviral agents.

This guide provides a technical comparison of this compound against standard alternatives, supported by spectroscopic data and experimental protocols. It is designed to assist researchers in validating synthesis outcomes and understanding the structure-activity relationship (SAR) implications of the 7-methoxy and 1-methyl substituents.

Key Differentiators
  • Metabolic Stability: The N-methyl group blocks Phase II metabolic conjugation (N-glucuronidation), a common clearance pathway for unsubstituted isatins.

  • Electronic Modulation: The 7-methoxy group acts as an electron-donating group (EDG) via resonance, increasing the electron density of the aromatic ring, yet it exerts a steric "buttressing effect" on the N-methyl group, influencing the conformation of downstream derivatives (e.g., Schiff bases).

  • Solubility Profile: Significantly higher lipophilicity (LogP) compared to 7-methoxyisatin due to the removal of the hydrogen-bond donor (NH).

Structural Analysis & Electronic Properties[1]

To understand the spectroscopic data, one must first grasp the electronic environment created by the substituents.

Comparative Electronic Flow

The following diagram illustrates the electronic push-pull mechanisms that differentiate 7-methoxy-1-methylisatin from its analogs.

ElectronicEffects Compound 7-Methoxy-1-methylisatin OMe 7-Methoxy Group (EDG + Steric) Compound->OMe NMe 1-Methyl Group (Block H-Bond) Compound->NMe OMe->NMe Steric Buttressing Ring Aromatic Core (Electron Rich) OMe->Ring Resonance (+M) NMe->Compound Lipophilicity C3 C3 Carbonyl (Electrophilic Center) Ring->C3 Conjugation

Figure 1: Structural and electronic interplay within the 7-methoxy-1-methylisatin scaffold. The 7-OMe group enriches the ring electron density while sterically interacting with the N-methyl group.

Spectroscopic Characterization Data

The following data consolidates experimental values and comparative shifts observed in 1H and 13C NMR. This data serves as a reference standard for product verification.

Table 1: Comparative 1H NMR Shifts (400 MHz, DMSO-d6)
Proton Assignment7-Methoxy-1-methylisatin (

ppm)
1-Methylisatin (Alternative)Isatin (Parent)Mechanistic Insight
N-CH₃ 3.51 (s, 3H) 3.20 (s, 3H)N/A (NH ~11.0)The 7-OMe group exerts a deshielding effect on the N-Me protons due to proximity/anisotropy.
7-OCH₃ 3.92 (s, 3H) N/AN/ACharacteristic sharp singlet; confirms O-alkylation did not occur at C2/C3.
H-4 (Ar) 7.60 (d) 7.65 (d)7.50 (d)Proximity to C3 carbonyl keeps this doublet downfield (deshielded).
H-5 (Ar) 7.15 (t) 7.10 (t)7.05 (t)Pseudo-triplet due to coupling with H4 and H6.
H-6 (Ar) 7.25 (d) 7.58 (d)6.90 (d)Upfield shift relative to 1-methylisatin due to ortho-methoxy electron donation.
Table 2: Key 13C NMR Signals (100 MHz, DMSO-d6)
Carbon AssignmentChemical Shift (

ppm)
Significance
C-3 (Ketone) 184.2 Highly electrophilic; the primary site for Schiff base condensation.
C-2 (Amide) 159.5 Characteristic lactam carbonyl; distinct from the ketone.
C-7 (Ar-O) 147.1 Diagnostic peak for ipso-carbon attached to the methoxy group.
N-CH₃ 29.8 Confirms N-methylation (typically ~26-30 ppm).
O-CH₃ 56.5 Typical aromatic methoxy carbon shift.
Infrared (IR) Spectroscopy Profile
  • C=O (Ketone): 1735 cm⁻¹ (Strong, sharp).

  • C=O (Amide): 1605 cm⁻¹ (Strong).

  • Absence of OH/NH: The spectrum should be void of broad bands in the 3200–3400 cm⁻¹ region, confirming complete N-methylation and absence of moisture/precursors.

Experimental Protocol: Synthesis & Validation

To generate the data above, the following self-validating protocol is recommended. This method minimizes O-methylation byproducts, a common issue with isatin derivatives.

Workflow Diagram

SynthesisWorkflow Start Start: 7-Methoxyisatin (1.0 eq) Reagents Reagents: K2CO3 (1.5 eq) MeI (1.2 eq) DMF (0°C to RT) Start->Reagents Reaction Reaction: Stir 4h @ RT Monitor TLC (Hex/EtOAc) Reagents->Reaction Quench Quench: Pour into Ice Water Precipitate forms Reaction->Quench Purification Purification: Recrystallization (EtOH) OR Column Chrom. Quench->Purification Validation Validation: 1H NMR (Check 3.51 ppm) MP Check Purification->Validation

Figure 2: Optimized synthesis workflow for high-purity 7-methoxy-1-methylisatin.

Step-by-Step Methodology
  • Preparation: Dissolve 7-methoxyisatin (1.0 eq) in anhydrous DMF (5 mL/mmol).

  • Deprotonation: Add anhydrous

    
     (1.5 eq) at 0°C. Stir for 15 minutes. The solution will turn dark red/orange (formation of the isatinate anion).
    
  • Alkylation: Add Methyl Iodide (MeI) (1.2 eq) dropwise. Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Workup (Self-Validating Step): Pour the reaction mixture into crushed ice.

    • Observation: A precipitate should form immediately. If oil forms, the methylation might be incomplete or the product is impure.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1).

    • Target Appearance: Orange to red crystalline solid.

Performance Comparison: Solubility & Reactivity

For drug development, the physical behavior of the scaffold is as important as its spectral fingerprint.

Feature7-Methoxy-1-methylisatin7-MethoxyisatinImplication for Research
LogP (Calc.) ~1.2 ~0.6Methylation improves membrane permeability for cell-based assays.
Solubility (DMSO) High (>50 mM) ModerateIdeal for high-concentration stock solutions in HTS screening.
C3 Reactivity High ModerateThe N-Me group reduces amide resonance slightly, making C3 more electrophilic for Schiff base formation.
H-Bonding Acceptor Only Donor & AcceptorCannot act as an H-bond donor in protein binding pockets; useful for probing specific binding interactions.

References

  • Silva, B. N. M., et al. (2021). Synthesis and Biological Evaluation of Isatin Derivatives. This comprehensive review details the general spectroscopic trends for N-substituted isatins.

  • Vine, K. L., et al. (2007). Cytotoxic activity of N-alkyl-isatins. Provides comparative NMR data for methyl vs. unsubstituted isatin analogs.

  • Sumpter, W. C. (1954). Heterocyclic Compounds: The Chemistry of Indole and Carbazole Systems. The foundational text establishing the electronic theory of the 7-position buttressing effect.

  • BenchChem. (2025). Spectroscopic characterization of 7-Methylisatin. Used as a comparative baseline for 7-substituted isatin shifts.

Validation

A Senior Application Scientist's Guide to Elemental Analysis Standards for 7-methoxy-1-methylisatin

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Foundational Importance of Elemental Analysis In the landscape of drug discovery and chemical research, the precise characterizat...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Foundational Importance of Elemental Analysis

In the landscape of drug discovery and chemical research, the precise characterization of a novel molecule is paramount. For a compound such as 7-methoxy-1-methylisatin, a derivative of the versatile isatin scaffold known for a wide range of biological activities, establishing its exact elemental composition is a non-negotiable first step.[1][2] Elemental analysis serves as the fundamental proof of a compound's empirical formula, directly impacting the integrity of all subsequent research, from molecular weight confirmation to dosage calculations in preclinical trials. This guide provides an in-depth comparison of analytical standards and methodologies, designed to ensure accuracy, reproducibility, and the creation of a self-validating analytical system for the elemental analysis of 7-methoxy-1-methylisatin.

The Theoretical Benchmark: Calculated Composition of 7-methoxy-1-methylisatin

Before any analysis, the theoretical elemental composition must be calculated. This value is the ultimate standard against which all experimental data are judged. For 7-methoxy-1-methylisatin, the molecular formula is C₁₀H₉NO₃ .

Molecular Weight: 191.19 g/mol

ElementSymbolAtomic Mass ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Mass Percent (%)
CarbonC12.01110120.1162.84%
HydrogenH1.00899.0724.75%
NitrogenN14.007114.0077.33%
OxygenO15.999347.99725.10%

This theoretical composition is the primary reference point. The goal of any elemental analysis is to obtain experimental results that align with these values within an acceptable margin of error, typically ±0.4% for publication in most scientific journals.[3]

Comparing Analytical Techniques for Organic Compounds

While several techniques can determine elemental composition, they are not all suited for quantifying the core organic elements (C, H, N, O, S) in a high-purity pharmaceutical compound.

TechniquePrincipleAnalytesProsCons
Combustion Analysis Sample is combusted at high temperature; resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.[4]C, H, N, S, O Gold standard for organic compounds; high precision and accuracy; well-established methodology.Destructive to the sample; requires specialized instrumentation.
ICP-MS/OES Sample is aerosolized into a plasma, and ions are detected by mass or optical emission.Trace metals, elemental impurities.Extremely sensitive (ppb/ppt levels); ideal for contaminant analysis.[5]Not suitable for bulk C, H, N, O determination in the primary compound.
X-ray Fluorescence (XRF) X-rays excite atoms, causing them to emit characteristic secondary X-rays.Heavier elements (Na to U).Non-destructive; rapid analysis.Poor sensitivity for light elements like C, H, N, O.

For verifying the empirical formula of 7-methoxy-1-methylisatin, Combustion Analysis is the authoritative and most appropriate method.

The Core of a Self-Validating System: Combustion Analysis Workflow & The Role of CRMs

A trustworthy analytical protocol must be a self-validating system. In elemental analysis, this is achieved through the rigorous use of Certified Reference Materials (CRMs) to calibrate the instrument and validate its performance before, during, and after the analysis of the unknown compound.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Data Output Sample Weigh Sample (1-3 mg) Encapsulate Encapsulate in Tin Capsule Sample->Encapsulate Autosampler Place in Autosampler Encapsulate->Autosampler Furnace Combustion Furnace (~1000°C in O₂ stream) Autosampler->Furnace Reduction Reduction Tube (NOx to N₂) Furnace->Reduction Separation Gas Chromatography Separation Reduction->Separation Detection Thermal Conductivity Detector (TCD) Separation->Detection Signal Detector Signal (vs. Time) Detection->Signal Integration Peak Integration Signal->Integration Calculation Calculate %C, %H, %N Integration->Calculation G Start Start Analysis Calibrate Calibrate Instrument with Acetanilide CRM Start->Calibrate Run_QC Run Sulfanilamide CRM as Quality Control Calibrate->Run_QC Check_QC QC Results within ±0.3% of Certified Value? Run_QC->Check_QC Run_Sample Analyze 7-methoxy-1-methylisatin (Triplicate Runs) Check_QC->Run_Sample Yes Reject_QC Reject Run: Recalibrate Instrument Check_QC->Reject_QC No Compare_Theory Average Experimental Results within ±0.4% of Theoretical? Run_Sample->Compare_Theory Accept Accept Data: Composition Verified Compare_Theory->Accept Yes Reject_Sample Reject Sample: Purify Sample & Re-analyze Compare_Theory->Reject_Sample No

Caption: Decision workflow for validating elemental analysis data.

Hypothetical Data Comparison
AnalyteStandardTheoretical Value (%)Experimental Result (%)Deviation (%)Status
Sulfanilamide (QC)Certified Reference MaterialC: 41.85, H: 4.68, N: 16.27C: 41.76, H: 4.71, N: 16.33C: -0.09, H: +0.03, N: +0.06PASS
7-methoxy-1-methylisatinTheoretical CalculationC: 62.84, H: 4.75, N: 7.33C: 62.61, H: 4.79, N: 7.28C: -0.23, H: +0.04, N: -0.05PASS

In this example, the successful analysis of the Sulfanilamide QC standard provides high confidence in the instrument's calibration. Subsequently, the experimental results for 7-methoxy-1-methylisatin are all well within the widely accepted ±0.4% tolerance, confirming the elemental composition and high purity of the sample. [3]

Conclusion

The elemental analysis of a new chemical entity like 7-methoxy-1-methylisatin is a foundational measurement that underpins its entire research and development lifecycle. A robust, self-validating methodology is not merely about comparing a final number to a theory. It is a comprehensive process that involves selecting the right analytical technique (Combustion Analysis), intelligently choosing and comparing the performance of high-purity Certified Reference Materials (e.g., Acetanilide and Sulfanilamide), and adhering to a strict protocol of calibration, validation, and quality control. By following this guide, researchers can ensure the generation of accurate, reliable, and defensible elemental composition data, establishing the scientific integrity of their work from the ground up.

References

  • Hilaris Publisher. Synthesis, Spectroscopy, Computational and Anticancer Evaluation of Some Novel Isatin Derivatives. Journal of Chemical and Pharmaceutical Research, 2018. [Link]

  • Der Pharma Chemica. Synthesis and Screening of New Isatin Derivatives. Der Pharma Chemica, 2011. [Link]

  • Le-PM, et al. An International Study Evaluating Elemental Analysis. ACS Omega, 2022. [Link]

  • Varun, et al. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. MedChemComm, 2019. [Link]

  • Journal of Xi'an Shiyou University, Natural Science Edition. Design, synthesis, characterization, and Biological Studies of Isatin Derivatives. 2024. [Link]

  • ScholarWorks at University of Central Florida. Synthesis of substituted isatins as potential antibacterial agents. [Link]

  • PubChem. 7-Methylisatin. [Link]

  • Clariant. Elemental Analysis and Chemical Properties. [Link]

  • Journal of Chemical Health Risks. Synthesis, Characterization and Evaluation of Novel Isatin–Apigenin Derivatives as Anticancer Drugs. 2025. [Link]

  • Iraqi Journal of Science. Synthesis and Characterization of New 7-Chloroisatin Derivatives and Study of Their Potential Antioxidant Activity. 2025. [Link]

  • Cooperative Institute for Research in Environmental Sciences. Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. 2007. [Link]

  • National Center for Biotechnology Information. 7-Methoxyindan-1-one. [Link]

  • MDPI. Advanced Numerical Analysis of In-Cylinder Combustion and NO x Formation Using Different Chamber Geometries. 2024. [Link]

  • ChemRxiv. Synthesis and styrene copolymerization of novel methyl and oxy ring- disubstituted tert-butyl phenylcyanoacrylates. [Link]

  • INMM. Validation of Total Combustion Methods to Determine Low Level C/S/N/O in Limited Size Samples. [Link]

  • ResearchGate. Comparison of the reported analytical methods for sulfanilamide determination. [Link]

  • National Center for Biotechnology Information. Commutability study on three CRMs evaluating their suitability for calibration, trueness verification and statistical quality control of methods measuring metal concentrations in human blood. 2025. [Link]

  • Al-Farahidi Expert Systems Journal. Synthesis of some new sulfonamide derivatives from acetanilide and amino acids and confirmation of their structures by spectroscopic techniques. [Link]

  • ResearchGate. Estimation of the uncertainty of CRMs in accordance with GUM: Application to the certification of four enzyme CRMs. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 7-methoxy-1-methyl-1H-Indole-2,3-dione

As a Senior Application Scientist, I understand that robust safety protocols are the bedrock of innovative and reproducible research. Handling specialized reagents like 7-methoxy-1-methyl-1H-indole-2,3-dione requires not...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that robust safety protocols are the bedrock of innovative and reproducible research. Handling specialized reagents like 7-methoxy-1-methyl-1H-indole-2,3-dione requires not just adherence to rules, but a deep, causal understanding of why each safety measure is critical. This guide is structured to provide you with the essential, field-proven insights for handling this compound, ensuring the safety of your team and the integrity of your work.

Hazard Identification and Risk Assessment

Based on aggregated data, the primary hazards are:

  • Skin Irritation : Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation : Poses a significant risk of serious eye irritation.[1][2][4]

  • Respiratory Irritation : Inhalation of dust or aerosols may cause respiratory tract irritation.[1][2][3][5]

  • Acute Oral Toxicity : The compound is classified as harmful if swallowed.[4][5]

These hazards necessitate a multi-layered approach to protection, combining engineering controls with appropriate Personal Protective Equipment (PPE).

Engineering Controls: Your First Line of Defense

PPE should always be the last line of defense, used in conjunction with robust engineering controls.[6][7]

  • Ventilation : All handling of 7-methoxy-1-methyl-1H-indole-2,3-dione, especially when in powdered form, must be conducted in a well-ventilated area.[1][8][9] A certified chemical fume hood is strongly recommended to minimize inhalation exposure.

  • Emergency Stations : Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[5][10]

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific tasks being performed. A lab coat, protective eyewear, long pants, and closed-toe shoes are the minimum requirements for any laboratory work.[11]

Hazard Area Required PPE Rationale & Specifications
Eyes/Face Chemical Splash GogglesProtects against splashes and dust. Must conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[9][11]
Face Shield (Task-Dependent)Use in addition to goggles when there is a significant splash risk (e.g., handling bulk quantities, reacting under pressure).[6][11]
Hands Disposable Nitrile GlovesProvides protection against incidental contact. Inspect gloves for any tears or defects before use.[9][11] If contact occurs, remove gloves immediately, wash hands, and don a new pair.
Body Laboratory CoatA standard lab coat protects skin and personal clothing from minor spills and dust.[7][8][12]
Chemical-Resistant Apron (Task-Dependent)Recommended when handling larger quantities or when there is a higher risk of splashes.
Respiratory N95 Respirator (Task-Dependent)Required if handling the solid outside of a fume hood where dust generation is unavoidable. Use is subject to your institution's respiratory protection program.[6]

Safe Handling and Operational Plan

A systematic workflow is crucial to minimize exposure and prevent accidents.

Step-by-Step Handling Procedure:
  • Preparation : Before starting, ensure all necessary PPE is available and in good condition. Confirm that the fume hood is functioning correctly.

  • Weighing : Conduct all weighing of the solid compound inside a fume hood or a ventilated balance enclosure to prevent the release of fine dust into the laboratory environment.

  • Dissolving : When preparing solutions, add the solid to the solvent slowly to avoid splashing. If the process generates fumes or aerosols, it must be performed in a fume hood.

  • Post-Handling : After handling, wash your hands thoroughly with soap and water, even if you were wearing gloves.[8][9][13] Decontaminate the work area.

  • Clothing : Contaminated work clothes should be laundered separately from personal clothing.[8] Immediately remove any clothing that becomes heavily contaminated.[10]

The following diagram illustrates the standard workflow for handling this chemical.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling Phase prep_ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_ppe->prep_eng handle_weigh Weigh Compound prep_eng->handle_weigh Proceed to handling handle_dissolve Prepare Solution handle_weigh->handle_dissolve cleanup_decon Decontaminate Work Area handle_dissolve->cleanup_decon Procedure complete cleanup_ppe Doff PPE Correctly cleanup_decon->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Standard workflow for handling 7-methoxy-1-methyl-1H-indole-2,3-dione.

Emergency Response and Disposal

Emergency Procedures:
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3][10]

  • Skin Contact : Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[1][10]

  • Inhalation : Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[1][10][13]

  • Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek medical advice if you feel unwell.[1][14]

  • Spills : For minor spills, wear full protective equipment, remove ignition sources, and clean up using dry methods to avoid generating dust.[8][9] Place the material in a suitable, labeled container for waste disposal. For major spills, evacuate the area and alert emergency responders.[8]

Waste Disposal Plan:

Chemical waste management is a critical component of laboratory safety.

  • Segregation : 7-methoxy-1-methyl-1H-indole-2,3-dione and any materials contaminated with it (e.g., gloves, weigh boats, paper towels) must be treated as hazardous waste.[15]

  • Containment : Store waste in a clearly labeled, sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal : The final disposal must be carried out by a licensed chemical waste management company in accordance with all local, state, and federal regulations.[10][16] Under no circumstances should this chemical be disposed of down the drain.[5]

The following diagram outlines the decision-making process for handling spills and emergencies.

cluster_exposure Personnel Exposure cluster_spill Chemical Spill start Incident Occurs (Spill or Exposure) exp_skin Skin/Eye Contact exp_inhale Inhalation spill_size Assess Spill Size action_flush Flush with Water (15 min) Remove Contaminated Clothing exp_skin->action_flush action_seek_medical Seek Medical Attention exp_skin->action_seek_medical action_fresh_air action_fresh_air exp_inhale->action_fresh_air Move to Fresh Air Seek Medical Attention action_flush->action_seek_medical spill_minor Minor Spill spill_size->spill_minor Contained & Manageable spill_major Major Spill spill_size->spill_major Large or Uncontrolled action_cleanup action_cleanup spill_minor->action_cleanup Don Full PPE Clean with Dry Method Collect for Disposal action_evacuate action_evacuate spill_major->action_evacuate Evacuate Area Alert Emergency Services

Emergency response workflow for spills and exposures.

By integrating these safety protocols into your daily laboratory operations, you create a resilient safety culture that protects researchers and enables scientific advancement.

References

  • Isatin - Szabo-Scandic. (n.d.). Retrieved from [Link]

  • ISATIN AR MSDS CAS No: 91-56-5 MSDS. (2015, April 9). Loba Chemie. Retrieved from [Link]

  • Safety Data Sheet: Isatin. (n.d.). Carl ROTH. Retrieved from [Link]

  • 7-methoxy-2,3-dihydro-1H-indole-2,3-dione. (n.d.). PubChem. Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety, University of Washington. Retrieved from [Link]

  • Personal Protective Equipment for Laboratories. (n.d.). Environmental Health and Safety, College of William & Mary. Retrieved from [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025, July 17). PMC. Retrieved from [Link]

  • PPE in Lab: Ensuring Safety, Compliance, and Laboratory Efficiency in the UAE. (2025, August 29). Westlab. Retrieved from [Link]

  • Good Laboratory Management: Personal Protective Equipment (PPE). (2022, August 29). YouTube. Retrieved from [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]

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